Product packaging for (R)-Cinacalcet-D3(Cat. No.:CAS No. 1228567-12-1)

(R)-Cinacalcet-D3

Cat. No.: B1463512
CAS No.: 1228567-12-1
M. Wt: 360.4 g/mol
InChI Key: VDHAWDNDOKGFTD-JOTALGBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Cinacalcet-D3 (Chemical Name: (R)-N-(1-(naphthalen-1-yl)ethyl-2,2,2-d3)-3-(3-(trifluoromethyl)phenyl)propan-1-amine) is a deuterated and stereospecific version of the calcimimetic agent cinacalcet, supplied for scientific research purposes . With a molecular formula of C22H19D3F3N and a molecular weight of 360.43 g/mol, this compound is characterized by the incorporation of three deuterium atoms at the methyl group, which can be leveraged in various analytical and metabolic studies . The parent compound, cinacalcet, is a calcimimetic medication that functions by allosterically activating the calcium-sensing receptor (CaSR) on the chief cells of the parathyroid gland . This activation increases the receptor's sensitivity to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH) . In clinical settings, cinacalcet is used to manage secondary hyperparathyroidism in patients with end-stage kidney disease and for hypercalcemia in patients with parathyroid carcinoma . The (R)-enantiomer is the specific stereoisomer of pharmacological interest. As a research tool, this compound is primarily valuable in drug metabolism and pharmacokinetics (DMPK) studies. The deuterium labeling makes it an excellent internal standard for the quantitative bioanalysis of cinacalcet in biological matrices using techniques like LC-MS/MS, improving the accuracy of analytical assays. Furthermore, it can be used to investigate the compound's metabolic profile and mechanism of action, which involves the Gi and Gq protein pathways to inhibit PTH secretion . This high-purity compound is provided with a Certificate of Analysis to ensure quality and is intended for research applications only . It is strictly not approved for human consumption, diagnosis, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22F3N B1463512 (R)-Cinacalcet-D3 CAS No. 1228567-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAWDNDOKGFTD-JOTALGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129761
Record name (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228567-12-1
Record name (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228567-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Vitro Studies Using (R)-Cinacalcet-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies relevant to (R)-Cinacalcet-D3. While direct in vitro bioactivity and metabolism studies on this compound are not extensively published, this document synthesizes the available information on its primary application as an internal standard and the well-documented in vitro pharmacology of its non-deuterated parent compound, (R)-Cinacalcet. The guide details the mechanism of action, signaling pathways, metabolic profile, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Introduction to this compound

(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] It is the pharmacologically active R-enantiomer used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2]

This compound is a stable, deuterium-labeled isotopologue of (R)-Cinacalcet. The three deuterium atoms enhance its mass spectrometric signature, making it an ideal internal standard for the accurate quantification of (R)-Cinacalcet in biological matrices during pharmacokinetic and bioanalytical studies.[3][4] The replacement of hydrogen with deuterium can also alter the metabolic profile of a drug due to the kinetic isotope effect, potentially leading to increased metabolic stability.[5]

Mechanism of Action and Signaling Pathway

(R)-Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium.[1] By binding to an allosteric site on the receptor, it induces a conformational change that lowers the threshold for CaSR activation by calcium ions.[2] The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, initiating a cascade of intracellular events that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).[6]

Signaling Pathway of (R)-Cinacalcet

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca2+ Store IP3->ER Binds to Receptor Ca_i Increased Intracellular Ca2+ PTH_inhibition Inhibition of PTH Synthesis & Secretion Ca_i->PTH_inhibition ER->Ca_i Releases Ca2+ Cinacalcet (R)-Cinacalcet Cinacalcet->CaSR Allosteric Modulation Calcium Extracellular Ca2+ Calcium->CaSR Orthosteric Activation

CaSR Signaling Pathway

Quantitative In Vitro Data

The following tables summarize key quantitative data from in vitro studies of (R)-Cinacalcet.

Table 1: In Vitro Efficacy of (R)-Cinacalcet
ParameterCell LineAssay ConditionsValueReference(s)
EC50 HEK293 (expressing CaSR)Intracellular Ca2+ mobilization, 0.5 mM extracellular Ca2+51 nM[7]
PTH Suppression Primary human parathyroid cells1000 nmol/L Cinacalcet61% ± 21% (PHPT)[8]
61% ± 19% (SHPT)[8]
Forskolin-induced Cl- Secretion Inhibition T84 cells10 µM Cinacalcet~50%[9]
30 µM Cinacalcet~85%[9]

PHPT: Primary Hyperparathyroidism; SHPT: Secondary Hyperparathyroidism

Table 2: In Vitro Metabolism and Enzyme Inhibition of (R)-Cinacalcet
ParameterEnzymeIn Vitro SystemValueReference(s)
Primary Metabolizing Enzymes CYP3A4, CYP2D6, CYP1A2Human Liver Microsomes-[2]
Ki (Inhibition Constant) CYP2D6-0.087 µmol/L[10]
IC50 (Inhibition) CYP1A2, 2C9, 2C19, 3A4Human Liver Microsomes> 10 µM[11]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of (R)-Cinacalcet to potentiate CaSR-mediated increases in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Fura-2 AM (calcium indicator dye)

  • HEPES-buffered saline (HBS)

  • (R)-Cinacalcet stock solution (in DMSO)

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Culture: Culture HEK293-CaSR cells in appropriate media and conditions until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS.

    • Wash the cells with HBS.

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark to allow for dye uptake and de-esterification.[12]

  • Washing: Wash the cells twice with HBS to remove extracellular dye.[12]

  • Compound Addition and Measurement:

    • Place the cell plate in a fluorescence plate reader or on a microscope stage.

    • Establish a baseline fluorescence reading by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.[12]

    • Add varying concentrations of (R)-Cinacalcet to the cells.

    • Continue to record the fluorescence ratio (340/380 nm) to measure changes in intracellular calcium concentration.[12]

  • Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Plot the change in fluorescence ratio against the concentration of (R)-Cinacalcet to determine the EC50 value.[7]

In Vitro PTH Secretion Assay

This assay evaluates the inhibitory effect of (R)-Cinacalcet on PTH secretion from parathyroid cells.

Materials:

  • Primary human parathyroid cells or a suitable parathyroid cell line

  • Cell culture medium

  • (R)-Cinacalcet stock solution (in DMSO)

  • Reagents for PTH quantification (e.g., ELISA kit)

Protocol:

  • Cell Culture: Isolate and culture primary parathyroid cells from tissue samples or maintain a parathyroid cell line according to standard protocols.[8]

  • Treatment:

    • Plate the cells and allow them to adhere.

    • Replace the medium with fresh medium containing varying concentrations of (R)-Cinacalcet. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • PTH Quantification: Measure the concentration of PTH in the supernatant using a validated immunoassay (e.g., ELISA).

  • Data Analysis: Normalize the PTH concentration to the total protein content of the cells in each well. Calculate the percentage inhibition of PTH secretion for each concentration of (R)-Cinacalcet relative to the vehicle control.

In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of (R)-Cinacalcet and this compound.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • (R)-Cinacalcet and this compound stock solutions (in DMSO)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare working solutions of (R)-Cinacalcet and this compound in phosphate buffer.

    • Prepare a suspension of HLMs in phosphate buffer.[5]

  • Incubation:

    • Pre-warm the HLM suspension and the test compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[13]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound ((R)-Cinacalcet or this compound) at each time point.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (Clint).[5]

Workflow for Comparative In Vitro Metabolic Stability Analysis

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Stock Solutions (Cinacalcet & Cinacalcet-D3) Incubate Incubate Compound with HLMs and NADPH at 37°C Reagents->Incubate HLM_prep Prepare Human Liver Microsome Suspension HLM_prep->Incubate Time_points Collect Aliquots at Various Time Points Incubate->Time_points Terminate Terminate Reaction with Acetonitrile Time_points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_analysis Calculate Half-life and Intrinsic Clearance LCMS->Data_analysis

Metabolic Stability Workflow

Conclusion

This compound is a valuable tool in the bioanalysis of (R)-Cinacalcet, ensuring accurate quantification in in vitro and in vivo studies. While direct comparative in vitro bioactivity data for this compound is limited, the extensive in vitro research on the parent compound, (R)-Cinacalcet, provides a solid foundation for understanding its pharmacological effects. The deuteration of (R)-Cinacalcet is predicted to enhance its metabolic stability, a hypothesis that can be tested using the in vitro metabolic stability protocols outlined in this guide. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with (R)-Cinacalcet and its deuterated analogues, providing essential data, methodologies, and visualizations to support further investigation.

References

(R)-Cinacalcet-D3: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Cinacalcet-D3, a deuterated analog of the active enantiomer of Cinacalcet, for preclinical research applications. The primary focus of this document is to detail its use as an internal standard in bioanalytical assays and to provide comprehensive information on the pharmacology and preclinical data of the parent compound, (R)-Cinacalcet.

Introduction

(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is the active enantiomer of Cinacalcet, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma.[3][4][5] this compound is a stable, isotopically labeled version of (R)-Cinacalcet, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[6] Its use is critical for achieving accurate and precise measurements of Cinacalcet concentrations in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies.[2][6]

Mechanism of Action

(R)-Cinacalcet enhances the sensitivity of the CaSR on the surface of the parathyroid gland's chief cells to extracellular calcium ions.[4][7][8] This potentiation of the CaSR signaling cascade leads to a decrease in the synthesis and secretion of parathyroid hormone (PTH).[1][7][8] The reduction in PTH levels subsequently leads to a decrease in serum calcium and phosphorus levels.[3][7]

The CaSR is a G-protein coupled receptor that, upon activation, stimulates the Gq/Gi pathways.[7] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration inhibits the secretion of PTH.[1][7]

G cluster_0 Cell Membrane cluster_1 Intracellular CaSR Calcium-Sensing Receptor (CaSR) Gq_Gi Gq/Gi Protein CaSR->Gq_Gi activates Cinacalcet (R)-Cinacalcet Cinacalcet->CaSR allosteric modulation Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR activation PLC Phospholipase C (PLC) Gq_Gi->PLC activates IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum IP3->ER stimulates Ca²⁺ release Int_Ca Increased Intracellular Ca²⁺ ER->Int_Ca PTH_Vesicles PTH Vesicles Int_Ca->PTH_Vesicles inhibits fusion with membrane PTH_Secretion Decreased PTH Secretion PTH_Vesicles->PTH_Secretion

Caption: (R)-Cinacalcet Signaling Pathway

Pharmacokinetics of (R)-Cinacalcet

The pharmacokinetic properties of Cinacalcet have been well-characterized. As (R)-Cinacalcet is the active enantiomer, these data are directly relevant for preclinical studies.

ParameterValueReference
Absorption
Bioavailability20-25%[9][10]
Tmax2-6 hours[7][9]
Effect of FoodHigh-fat meal increases AUC by 68% and Cmax by 82%[7]
Distribution
Volume of Distribution (Vd)~1000 L[7][11]
Protein Binding93-97%[3][7]
Metabolism
Primary EnzymesCYP3A4, CYP2D6, CYP1A2[3][7][10]
Excretion
Route of EliminationPrimarily renal excretion of metabolites[3]
Half-life (t½)Initial: ~6 hours; Terminal: 30-40 hours[7][10]
Steady StateAchieved within 7 days[7][10]

Experimental Protocols

Bioanalytical Method for Quantification of (R)-Cinacalcet using this compound

This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Cinacalcet in plasma, utilizing this compound as an internal standard.

Objective: To accurately and precisely quantify the concentration of (R)-Cinacalcet in a biological matrix.

Materials:

  • (R)-Cinacalcet analytical standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • Acetonitrile (ACN)

  • Ammonium formate

  • Water (HPLC grade)

  • Zorbax Eclipse XDB-C18 column or equivalent

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of (R)-Cinacalcet and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard, this compound.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., methanol or acetonitrile).

    • Mass Spectrometric Detection:

      • Utilize positive electrospray ionization (ESI+).

      • Monitor the specific mass transitions for (R)-Cinacalcet and this compound using Multiple Reaction Monitoring (MRM).

Data Analysis:

  • Calculate the peak area ratio of the analyte ((R)-Cinacalcet) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of (R)-Cinacalcet in the unknown samples by interpolation from the calibration curve.

G Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_MS LC-MS/MS Analysis Collect_Supernatant->LC_MS_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS_MS->Data_Analysis End End: Quantified (R)-Cinacalcet Concentration Data_Analysis->End

Caption: Bioanalytical Workflow for (R)-Cinacalcet Quantification

Preclinical Efficacy Data

Preclinical studies in rodent models of CKD have demonstrated the efficacy of Cinacalcet in managing secondary hyperparathyroidism.

Study TypeAnimal ModelTreatmentKey FindingsReference
Prevention of sHPT5/6 Nephrectomized (Nx) RatsCinacalcet (10 mg/kg/day) for 6 weeksSignificantly reduced serum PTH levels compared to vehicle-treated Nx rats.[12]
Reversal of established sHPT5/6 Nephrectomized (Nx) RatsCinacalcet for 5 weeks, starting 6 weeks post-surgerySignificantly reduced serum PTH and parathyroid hyperplasia compared to vehicle-treated Nx rats.[12]
Vascular CalcificationHemodialysis PatientsCinacalcet plus low-dose vitamin DAttenuated the progression of vascular and cardiac valve calcification.[13]
CKD-Mineral Bone DisorderChronic Hemodialysis Patients with severe sHPTCinacalcetSignificant reductions in iPTH and FGF-23; stabilization of vascular calcification.[14]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of (R)-Cinacalcet in preclinical research. A thorough understanding of the parent compound's mechanism of action, pharmacokinetics, and preclinical efficacy is crucial for designing and interpreting studies. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important calcimimetic agent.

References

Pharmacological profile of (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacological Profile of (R)-Cinacalcet-D3

Introduction

(R)-Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] It is the pharmacologically active (R)-enantiomer used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[2] this compound is a stable, deuterium-labeled isotopologue of (R)-Cinacalcet. Due to their nearly identical physicochemical properties, the pharmacological profile of this compound is considered equivalent to that of the non-labeled compound. Its primary application in research and development is as an internal standard for the accurate quantification of cinacalcet in biological matrices, such as plasma, using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This guide provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacodynamics

Mechanism of Action

(R)-Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium ions.[6][7] The CaSR is a G protein-coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in maintaining calcium homeostasis.[6] By binding to an allosteric site on the transmembrane domain of the CaSR, cinacalcet induces a conformational change that potentiates the receptor's activation at lower calcium concentrations.[6] This heightened activation suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a subsequent decrease in serum calcium and phosphorus levels.[7][8]

Signaling Pathway

The activation of the CaSR by (R)-Cinacalcet primarily initiates signaling through the Gαq/11 pathway.[9] This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to the inhibition of PTH secretion.[10] Recent studies also indicate that cinacalcet acts as a spatially biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes.[11]

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ion Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca_ion->CaSR Binds Orthosteric Site Cinacalcet (R)-Cinacalcet Cinacalcet->CaSR Binds Allosteric Site Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma Plasma Sample Spike Spike with this compound (Internal Standard) Plasma->Spike Extract Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge Vortex & Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column Separation) Supernatant->LC Inject MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Generate Data Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

References

(R)-Cinacalcet-D3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Cinacalcet-D3, a deuterated isotopologue of Cinacalcet. The information presented herein is intended to support research and development activities by providing essential chemical data, outlining its primary mechanism of action, and detailing its application in quantitative analysis.

Core Compound Data

This compound is the deuterated form of (R)-Cinacalcet, a calcimimetic agent. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based quantification of Cinacalcet in biological matrices.

ParameterValueReference
CAS Number 1228567-12-1[1]
Molecular Formula C₂₂H₁₉D₃F₃N
Molecular Weight 360.4 g/mol [1]

Mechanism of Action: Cinacalcet

Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the surface of the chief cells of the parathyroid gland.[2][3][4] By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[3][4] This enhanced sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[3][4]

The downstream signaling cascade of CaSR activation involves G-proteins, primarily Gq and Gi.[2] Activation of the Gq pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an influx of intracellular calcium, which ultimately suppresses PTH secretion.[2][3]

Signaling Pathway of Cinacalcet

Cinacalcet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cinacalcet Cinacalcet CaSR Calcium-Sensing Receptor (CaSR) Cinacalcet->CaSR Allosteric Modulation Ca2+ Ca²⁺ Ca2+->CaSR Binding Gq Gq CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Generates Ca_influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_influx PTH_inhibition Inhibition of PTH Secretion Ca_influx->PTH_inhibition

Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.

Application in Quantitative Analysis

This compound is primarily used as an internal standard in the quantification of Cinacalcet in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The stable isotope-labeled standard allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Cinacalcet in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies.[5][6][7][8]

1. Sample Preparation:

  • To a 50 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.

  • Perform protein precipitation by adding a solvent such as acetonitrile.[6]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., Eclipse Plus C18) is commonly used.[6]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate.[6][8]

  • Flow Rate: A constant flow rate, for example, 0.6 mL/min.[6]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cinacalcet: m/z 358.1 → 155.1[5][8]

    • This compound: m/z 361.1 → 158.1[5]

4. Quantification:

  • A calibration curve is generated by analyzing samples with known concentrations of Cinacalcet and a fixed concentration of the internal standard, this compound.

  • The concentration of Cinacalcet in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically between 0.1 to 100 ng/mL.[5][6]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (50 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve Plotting ratio->calibration quantification Quantify Cinacalcet Concentration calibration->quantification

Caption: Workflow for the quantification of Cinacalcet using LC-MS/MS.

Clinical Efficacy Data of Cinacalcet

Cinacalcet is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis.[9][10] Clinical studies have demonstrated its effectiveness in reducing elevated PTH levels.

Study PopulationTreatment GroupPrimary EndpointResultp-valueReference
Chronic Hemodialysis Patients with Severe Secondary HyperparathyroidismCinacalcet>30% reduction in iPTH80% of patients achieved target0.001[11]
Control>30% reduction in iPTH13% of patients achieved target[11]
Pediatric Patients with CKD and Secondary Hyperparathyroidism on DialysisCinacalcet≥30% reduction from baseline in mean intact PTH55% of patients achieved endpoint0.017[12]
Placebo≥30% reduction from baseline in mean intact PTH19% of patients achieved endpoint[12]

In long-term studies, Cinacalcet has been shown to sustain reductions in PTH for up to three years.[13][14] After 100 weeks of treatment, approximately 55% of patients achieved a PTH concentration of ≤300 pg/mL.[13][14]

References

The Impact of Deuteration on the Biological Activity of Cinacalcet: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of deuterated Cinacalcet. Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) to control secondary hyperparathyroidism. The strategic replacement of hydrogen with deuterium atoms at key metabolic sites in the Cinacalcet molecule is anticipated to alter its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This document outlines the mechanism of action of Cinacalcet, the theoretical and expected benefits of deuteration based on the kinetic isotope effect, and detailed experimental protocols for assessing these effects. Quantitative data for non-deuterated Cinacalcet is presented alongside expected data for a deuterated analog, providing a framework for comparative analysis.

Introduction to Cinacalcet and the Rationale for Deuteration

Cinacalcet is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1] It functions by increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[2]

The metabolism of Cinacalcet is extensive, primarily mediated by cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2.[1] The main metabolic pathways involve N-dealkylation and oxidation of the naphthalene ring.[3] These metabolic processes can influence the drug's half-life, bioavailability, and potential for drug-drug interactions.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving the cleavage of this bond—a phenomenon known as the kinetic isotope effect.[4] By selectively replacing hydrogen atoms at the sites of metabolism on the Cinacalcet molecule, it is hypothesized that the resulting deuterated compound will exhibit a more favorable pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

Cinacalcet is an allosteric modulator of the CaSR, a G-protein coupled receptor.[5] Its binding to the transmembrane domain of the CaSR induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[6] This enhanced sensitivity means that lower concentrations of calcium are required to activate the receptor and initiate the downstream signaling cascade that inhibits PTH synthesis and secretion.[2]

The activation of the CaSR by Cinacalcet stimulates the Gq/Gi signaling pathways.[1] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and the subsequent increase in cytosolic calcium levels inhibits the secretion of PTH.[6]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Extracellular Ca2+ Extracellular Ca2+ CaSR Calcium-Sensing Receptor (CaSR) (G-protein coupled receptor) Extracellular Ca2+->CaSR Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation G_protein Gq/Gi Protein CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER signals Ca_release Increased Intracellular Ca2+ ER->Ca_release releases PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition

Caption: Cinacalcet's Signaling Pathway via the Calcium-Sensing Receptor.

Pharmacokinetic Profile: A Comparative Overview

The primary advantage of a deuterated version of Cinacalcet is the anticipated improvement in its pharmacokinetic profile due to enhanced metabolic stability. While direct, publicly available comparative clinical data for deuterated Cinacalcet is limited, the following tables summarize the known pharmacokinetic parameters of non-deuterated Cinacalcet and the expected parameters for a deuterated analog based on established scientific principles.

Pharmacokinetic Parameters in Humans
ParameterNon-Deuterated CinacalcetExpected Deuterated Cinacalcet
Bioavailability 20-25%[5]Potentially Increased
Terminal Half-life (t½) 30-40 hours[5]Potentially Prolonged
Time to Peak Plasma Concentration (Tmax) 2-6 hours[1]Likely Unchanged
Volume of Distribution (Vd) ~1000 L[1]Likely Unchanged
Plasma Protein Binding 93-97%[1]Likely Unchanged
Metabolism Primarily CYP3A4, CYP2D6, CYP1A2[1]Slower rate of metabolism by the same enzymes
Elimination Primarily renal excretion of metabolites[7]Slower elimination of parent drug
In Vitro Metabolic Stability

The following table presents a hypothetical comparison of in vitro metabolic stability parameters in human liver microsomes, illustrating the anticipated benefits of deuteration.[2]

ParameterNon-Deuterated Cinacalcet (Hypothetical)Deuterated Cinacalcet (Expected)
In Vitro Half-life (t½) in HLM ~20 minutes> 40 minutes
Intrinsic Clearance (Clint) in HLM HighModerate to Low

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and compare the biological activity of deuterated and non-deuterated Cinacalcet.

In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure for comparing the metabolic stability of Cinacalcet and its deuterated analog using human liver microsomes (HLM).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare stock solutions of Cinacalcet and Deuterated Cinacalcet (1 mM in DMSO). Prepare HLM working solution (0.5 mg/mL in phosphate buffer). pre_incubation Pre-incubate HLM with NADPH regenerating system at 37°C. prep_reagents->pre_incubation initiation Initiate reaction by adding the test compound. pre_incubation->initiation sampling Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min). initiation->sampling quenching Quench the reaction with cold acetonitrile containing an internal standard. sampling->quenching centrifugation Centrifuge to pellet protein. quenching->centrifugation lcms_analysis Analyze supernatant by LC-MS/MS to quantify the remaining parent compound. centrifugation->lcms_analysis data_analysis Determine the rate of disappearance, calculate in vitro half-life (t½) and intrinsic clearance (Clint). lcms_analysis->data_analysis

References

Preliminary Investigations of (R)-Cinacalcet: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically investigating the effects of (R)-Cinacalcet-D3 is not available at this time. The following guide focuses on the well-documented (R)-enantiomer of Cinacalcet, the active component of the approved drug. This compound is noted in the literature as an internal standard for bioanalytical methods, but its pharmacological effects have not been detailed in the searched studies[1].

This technical guide provides an in-depth overview of the preliminary investigations into the effects of (R)-Cinacalcet, the active enantiomer of Cinacalcet. It is intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathway.

Core Mechanism of Action

(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR)[2][3][4]. The CaSR is a G-protein coupled receptor that plays a crucial role in regulating parathyroid hormone (PTH) secretion in response to changes in extracellular calcium levels[2][4]. By enhancing the sensitivity of the CaSR to extracellular calcium, (R)-Cinacalcet effectively mimics the effect of higher calcium concentrations, leading to a reduction in the synthesis and secretion of PTH[5][6]. This action helps to control secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma[2][7][8]. The (R)-enantiomer is significantly more potent than the (S)-enantiomer[7][9][10].

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of (R)-Cinacalcet based on studies in healthy volunteers and patient populations.

Table 1: Pharmacokinetic Properties of (R)-Cinacalcet
ParameterValuePopulationReference
Bioavailability 20-25%Healthy Volunteers[1][11]
Increased by 50-80% with foodHealthy Volunteers[12][13]
Time to Peak Plasma Concentration (Tmax) 2-6 hoursHealthy Volunteers/Patients[1][5][11][12]
Terminal Half-life (t1/2) 30-40 hoursHealthy Volunteers/Patients[1][5][11][12]
Volume of Distribution (Vd) ~1000 LPatients[7][12][13]
Plasma Protein Binding 93-97%Not Specified[7][13]
Metabolism Primarily via CYP3A4, CYP2D6, and CYP1A2In vitro/Human[7][11][13]
Elimination Primarily metabolicNot Specified[1]
Table 2: Pharmacodynamic Effects of (R)-Cinacalcet
EffectMeasurementValueConditionReference
PTH Reduction Nadir post-dose2-6 hoursPatients[12]
Dose-dependent suppression1-36 mg/kgRats[9][10]
Long-term reductionTime-dependentHemodialysis Patients[14]
Serum Calcium Reduction Dose-dependent suppression1-36 mg/kgRats[9][10]
Normalization76% of patientsPrimary Hyperparathyroidism[3]
In Vitro Potency (EC50/IC50) Increase in intracellular Ca2+ (EC50)51 nMHEK293 cells expressing CaSR[9][10]
Decrease in PTH secretion (IC50)28 nMBovine parathyroid cells[9][10]
Increase in calcitonin secretion (EC50)34 nMRat medullary thyroid carcinoma cells[9][10]

Experimental Protocols

In Vitro Assessment of CaSR Activation

Objective: To determine the potency of (R)-Cinacalcet in activating the calcium-sensing receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human parathyroid CaSR are cultured under standard conditions.

  • Intracellular Calcium Measurement: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: Cells are exposed to varying concentrations of (R)-Cinacalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).

  • Data Acquisition: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of (R)-Cinacalcet that elicits 50% of the maximal response) is calculated. A similar protocol using rat medullary thyroid carcinoma 6-23 cells can be used to measure calcitonin secretion[9][10].

In Vitro Assessment of PTH Secretion

Objective: To evaluate the effect of (R)-Cinacalcet on parathyroid hormone secretion.

Methodology:

  • Cell Culture: Primary bovine parathyroid cells are isolated and cultured.

  • Compound Incubation: Cells are incubated with various concentrations of (R)-Cinacalcet in the presence of a fixed concentration of extracellular calcium (e.g., 0.5 mM).

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • PTH Measurement: The concentration of PTH in the supernatant is quantified using an immunoassay.

  • Data Analysis: The concentration-dependent inhibition of PTH secretion is determined, and the IC50 value (the concentration of (R)-Cinacalcet that causes 50% inhibition of PTH secretion) is calculated[9].

In Vivo Assessment in Animal Models

Objective: To assess the oral bioavailability and pharmacodynamic effects of (R)-Cinacalcet in vivo.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: (R)-Cinacalcet is administered orally at various doses.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration.

  • Pharmacokinetic Analysis: Plasma concentrations of (R)-Cinacalcet are measured using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.

  • Pharmacodynamic Analysis: Serum levels of PTH and blood ionized calcium are measured at each time point to assess the dose-dependent effects of (R)-Cinacalcet[9][10].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of (R)-Cinacalcet and a typical experimental workflow for its evaluation.

G cluster_0 Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_i ↑ Intracellular Ca2+ IP3->Ca_i mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates PTH_vesicle PTH Secretory Vesicle Ca_i->PTH_vesicle inhibits fusion PKC->PTH_vesicle inhibits fusion PTH_secretion ↓ PTH Secretion PTH_vesicle->PTH_secretion Ca_e Extracellular Ca2+ Ca_e->CaSR Orthosteric Agonist Cinacalcet (R)-Cinacalcet Cinacalcet->CaSR Positive Allosteric Modulator

Caption: (R)-Cinacalcet Mechanism of Action on Parathyroid Cells.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (HEK293-CaSR or Parathyroid Cells) compound_treatment Compound Treatment ((R)-Cinacalcet) cell_culture->compound_treatment assay Functional Assay (Ca2+ flux or PTH secretion) compound_treatment->assay data_analysis_vitro Data Analysis (EC50 / IC50 Determination) assay->data_analysis_vitro invitro_result In Vitro Potency data_analysis_vitro->invitro_result animal_model Animal Model (e.g., Rats) dosing Oral Dosing ((R)-Cinacalcet) animal_model->dosing sampling Blood Sampling (Time course) dosing->sampling analysis PK/PD Analysis (LC-MS/MS & Immunoassays) sampling->analysis data_analysis_vivo Data Analysis (PK parameters & PD effects) analysis->data_analysis_vivo invivo_result In Vivo Efficacy & PK data_analysis_vivo->invivo_result start Start start->cell_culture start->animal_model end End invitro_result->end invivo_result->end

Caption: General Experimental Workflow for (R)-Cinacalcet Evaluation.

References

Methodological & Application

Application Notes and Protocols for (R)-Cinacalcet-D3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Cinacalcet in biological matrices, specifically human plasma, using (R)-Cinacalcet-D3 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2]

Introduction

Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3][4][5] Accurate quantification of Cinacalcet in biological samples is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for LC-MS/MS bioanalysis as it corrects for variability during sample preparation and potential matrix effects, leading to high accuracy and precision.[6][7][8]

Mechanism of Action of Cinacalcet

Cinacalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[9] This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).[9][10] The reduction in PTH levels subsequently leads to a decrease in serum calcium concentrations.[10]

cluster_cell Parathyroid Gland Cell cluster_extracellular Extracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq_Gi Gq/Gi Proteins CaSR->Gq_Gi activates PLC Phospholipase C (PLC) Gq_Gi->PLC activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG catalyzes Ca_influx Intracellular Ca2+ Influx IP3_DAG->Ca_influx leads to PTH_suppression Suppression of PTH Secretion Ca_influx->PTH_suppression Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation (Increases Sensitivity) Calcium Extracellular Ca2+ Calcium->CaSR Binds

Mechanism of action of Cinacalcet on the calcium-sensing receptor.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of Cinacalcet in human plasma using this compound as an internal standard.

Materials and Reagents
  • Cinacalcet Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Internal Standard)[11]

  • Methanol (HPLC grade)[11]

  • Acetonitrile (HPLC grade)[11]

  • Ammonium Formate (MS grade)[11]

  • Formic Acid

  • Ultrapure Water[11]

  • Drug-free human plasma[11]

Stock and Working Solutions
  • Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cinacalcet hydrochloride in methanol.[6]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.[6]

  • Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration curve standards and quality control (QC) samples.

Sample Preparation (One-Step Protein Precipitation)

This method is rapid and suitable for high-throughput analysis.[6][12]

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.[11]

  • Add 500 µL of acetonitrile to precipitate plasma proteins.[11]

  • Vortex the mixture for 15 seconds.[11]

  • Centrifuge at 20,000 g for 5 minutes.[11]

  • Collect the supernatant for LC-MS/MS analysis.[11]

start Start: 100 µL Plasma Sample add_is Add 20 µL This compound (IS) start->add_is add_acn Add 500 µL Acetonitrile add_is->add_acn vortex Vortex 15 seconds add_acn->vortex centrifuge Centrifuge 20,000 g, 5 min vortex->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into LC-MS/MS collect->inject

References

Application Notes and Protocols for the Quantitative Analysis of Cinacalcet using (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinacalcet is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR), primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Accurate and precise quantification of Cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of Cinacalcet in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and (R)-Cinacalcet-D3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability during sample preparation and detection.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the quantitative analysis of Cinacalcet.

Materials and Reagents
  • Cinacalcet hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Deionized water

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Cinacalcet hydrochloride and this compound hydrochloride separately in methanol to prepare individual stock solutions of 1 mg/mL.[4][5]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Cinacalcet by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water.[6]

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 50 ng/mL.[5][6]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient method for extracting Cinacalcet from plasma samples.[4][5][6]

  • Pipette 100 µL of the human plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[6]

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube.[6]

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[4][6]

  • Vortex the mixture for approximately 15 seconds to ensure thorough mixing.[6]

  • Centrifuge the tubes at 20,000 x g for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4][6]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Cinacalcet.

Liquid Chromatography:

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 5 min, hold for 2 min, return to 30% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 8 minutes

Mass Spectrometry:

ParameterValue
Mass Spectrometer API 4000 or equivalent triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transitions
Cinacalcet358.1 > 155.1[7]
This compound361.1 > 158.1[8]
Dwell Time 200 ms
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 20 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500°C

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for Cinacalcet.

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Cinacalcet0.300 - 150.00≥ 0.995[3]
Table 2: Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (0.3) ≤ 1585-115≤ 1585-115
Low QC (0.9) ≤ 1585-115≤ 1585-115
Mid QC (75) ≤ 1585-115≤ 1585-115
High QC (120) ≤ 1585-115≤ 1585-115
Table 3: Recovery and Matrix Effect
QC Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC (0.9) > 8585-115
High QC (120) > 8585-115

Visualizations

Signaling Pathway of Cinacalcet

cluster_0 Parathyroid Gland Chief Cell CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PTH_secretion PTH Secretion Ca_release->PTH_secretion Inhibits PTH_synthesis PTH Gene Expression PKC->PTH_synthesis Inhibits PKC->PTH_secretion Inhibits Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds

Caption: Signaling pathway of Cinacalcet's action on the parathyroid gland chief cell.

Experimental Workflow

cluster_workflow Quantitative Analysis Workflow cluster_inputs Inputs start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end plasma Plasma Sample plasma->sample_prep is This compound (IS) is->sample_prep acetonitrile Acetonitrile acetonitrile->sample_prep

Caption: Experimental workflow for the quantitative analysis of Cinacalcet in human plasma.

References

Application Note: High-Throughput Quantification of Cinacalcet in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable quantification of Cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cinacalcet in human plasma, utilizing (R)-Cinacalcet-D3 as the internal standard.

The method employs a simple and rapid protein precipitation extraction procedure, making it suitable for high-throughput analysis.[1][4][5] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for Cinacalcet analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
LC Column Eclipse Plus C18 or equivalent[4][6]
Mobile Phase Gradient elution with methanol, water, and ammonium formate[4][5][6]
Flow Rate 0.6 mL/min[4][5][6]
Injection Volume 20 µL[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[5][6]
Detection Mode Multiple Reaction Monitoring (MRM)[5][6]
MRM Transition (Cinacalcet) m/z 358.1 > 155.1[7][8]
MRM Transition (this compound) m/z 361.1 > 158.1[8]

Table 2: Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.1 - 150 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4][5][9]
Intra- and Inter-day Precision (%RSD) < 15%[5][6]
Accuracy 85 - 115%[4][5]
Extraction Recovery 95.67 - 102.88%[4][5]

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Cinacalcet hydrochloride and this compound (Internal Standard, IS) in methanol.[1][4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Cinacalcet by serial dilution of the stock solution with 50% methanol to cover the desired calibration range (e.g., 0.1 to 50 ng/mL).[4][9]

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a concentration of 50 ng/mL in 50% methanol.[9]

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Spike 95 µL of blank human plasma with 5 µL of the respective Cinacalcet working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 1, 5, 10, 20, 40, 50 ng/mL).[9]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner (e.g., 0.3, 20, and 35 ng/mL).[9]

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for the blank plasma.[1]

  • Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][6]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Analysis

  • Inject the prepared samples onto the LC-MS/MS system.

  • Quantify the Cinacalcet peak area response relative to the this compound peak area.

  • Determine the concentration of Cinacalcet in the unknown samples by interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is add_acn Add Acetonitrile (500 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Determination quantification->results

Caption: Experimental workflow for Cinacalcet quantification.

validation_process cluster_method Method Validation cluster_acceptance Acceptance Criteria linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit 85-115% accuracy->accuracy_crit precision Precision (Intra- & Inter-day) precision_crit RSD < 15% precision->precision_crit selectivity Selectivity & Specificity selectivity_crit No Interference selectivity->selectivity_crit lloq Lower Limit of Quantification (LLOQ) lloq_crit S/N ≥ 10 lloq->lloq_crit recovery Extraction Recovery recovery_crit Consistent & Reproducible recovery->recovery_crit stability Stability stability_crit Within ±15% of Nominal stability->stability_crit

References

Application Notes and Protocols for the Bioanalysis of (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR), playing a crucial role in the management of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1][2] Accurate and robust quantification of Cinacalcet and its deuterated internal standard, (R)-Cinacalcet-D3, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of this compound, including Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

The selection of an appropriate sample preparation method is critical for achieving accurate, precise, and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4] The ideal technique should effectively remove interfering matrix components, concentrate the analyte of interest, and be amenable to high-throughput workflows.

Sample Preparation Techniques

The three primary methods for extracting this compound from plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][5] The choice of method depends on the desired level of sample cleanup, sensitivity requirements, and available resources.[5]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3][5] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[3][4]

Experimental Protocol: One-Step Protein Precipitation

This protocol is adapted from validated methods for the determination of Cinacalcet in human plasma.[3][4]

Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Deionized Water

  • Drug-free human plasma

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]

  • Add 20 µL of the this compound internal standard working solution.[3]

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.[3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

plasma Plasma Sample (50 µL) is Add IS This compound (20 µL) plasma->is precipitant Add Acetonitrile (500 µL) is->precipitant vortex Vortex (1 min) precipitant->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[6] This method generally provides cleaner extracts than protein precipitation.[5]

Experimental Protocol: Liquid-Liquid Extraction

This protocol is based on a validated method for the quantification of Cinacalcet in human plasma.[6]

Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Extraction Solvent (e.g., 70:30 v/v mixture of diethyl ether:dichloromethane)[6]

  • Methanol (HPLC or LC-MS grade)

  • Deionized Water

  • Drug-free human plasma

  • Centrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • To 200 µL of the plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.[6]

  • Add 1 mL of the extraction solvent.[6]

  • Vortex for 5 minutes to ensure thorough mixing.[6]

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[6]

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[5]

plasma Plasma Sample (200 µL) + IS solvent Add Extraction Solvent (1 mL) plasma->solvent vortex Vortex (5 min) solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce very clean extracts.[5] It utilizes a solid sorbent material, packed in a cartridge, to retain the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent.[7]

Experimental Protocol: Solid-Phase Extraction

This is a generalized protocol based on the principles of SPE.[5][7]

Materials and Reagents:

  • This compound (Internal Standard, IS)

  • SPE Cartridge (e.g., C18)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water)

  • Wash Solvent (e.g., Water or a weak organic mixture)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Drug-free human plasma

  • Collection tubes

  • SPE Manifold

Procedure:

  • Condition the SPE cartridge by passing the conditioning solvent through it.

  • Equilibrate the cartridge with the equilibration solvent.

  • Load the pre-treated plasma sample (spiked with IS) onto the cartridge.[5]

  • Wash the cartridge with the wash solvent to remove interfering substances.[5]

  • Elute the analyte and internal standard with the elution solvent into a collection tube.[5]

  • The eluate can be directly injected or evaporated and reconstituted for LC-MS/MS analysis.

condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample + IS equilibrate->load wash Wash load->wash elute Elute wash->elute collect Collect Eluate elute->collect analysis LC-MS/MS Analysis collect->analysis

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for Cinacalcet analysis, as reported in various studies.

Table 1: Recovery and Linearity of Cinacalcet

Sample Preparation MethodAnalyteInternal StandardRecovery (%)Linearity Range (ng/mL)Reference
Protein PrecipitationCinacalcetCinacalcet-D395.67 - 102.880.1 - 50[4][8]
Liquid-Liquid ExtractionCinacalcetCinacalcet-D482.80 - 104.080.1 - 200[6][9]
Solid-Phase ExtractionCinacalcet-51.70.1 - 25[5][10]

Table 2: Method Performance Characteristics

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]0.05 - 0.1 ng/mL[4][9]0.1 ng/mL[10]
Sample Throughput High[5]ModerateLow to Moderate
Extract Cleanliness Lower[5]HighVery High[5]
Cost Low[4]ModerateHigh
Matrix Effect Potential for ion suppressionMinimizedMinimal

Conclusion

The choice of sample preparation technique for this compound analysis is a critical step that influences the overall performance of the bioanalytical method.

  • Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening, although it may result in less clean extracts.[4][5]

  • Liquid-Liquid Extraction offers a good balance between sample cleanliness and throughput, providing reliable and sensitive results.[5][6]

  • Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, but it is generally more time-consuming and expensive.[5]

The selection of the most appropriate method should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. All three methods, when properly validated, can provide accurate and precise quantification of this compound in biological matrices.[1][11]

References

Application Note and Protocol: Liquid-Liquid Extraction of Cinacalcet with (R)-Cinacalcet-D3 for Accurate Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor, playing a crucial role in managing secondary hyperparathyroidism in patients with chronic kidney disease and treating hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable quantification of Cinacalcet in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Cinacalcet from human plasma, utilizing its stable isotope-labeled form, (R)-Cinacalcet-D3, as an internal standard (IS) for quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like Cinacalcet-D3 is critical for high-quality bioanalytical results as it effectively compensates for variability during sample preparation and instrumental analysis.[3][4][5]

Principle of the Method

This protocol details a validated bioanalytical method for the quantification of Cinacalcet in human plasma using LC-MS/MS. The method involves the extraction of Cinacalcet and its stable isotope-labeled internal standard, this compound, from plasma via a liquid-liquid extraction procedure.[6][7][8] Following extraction, the analytes are separated chromatographically and detected by tandem mass spectrometry. Quantification is achieved by calculating the peak area ratio of the analyte (Cinacalcet) to the internal standard (this compound) and comparing it against a calibration curve.[1][2]

Experimental Protocols

Materials and Reagents
  • Analytes: Cinacalcet hydrochloride reference standard, this compound (internal standard, IS).[2][8]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)[1][3]

    • Methanol (HPLC grade)[1][7]

    • Diethyl ether (HPLC grade)[7]

    • Dichloromethane (HPLC grade)[7][8]

    • Formic acid[1][3]

    • Ammonium formate[1][3]

    • Water (deionized or HPLC grade)[3]

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).[3]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1][3]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Analytical column (e.g., C18 column, such as Zorbax Eclipse XDB-C18 or Eclipse Plus C18).[1][2][8]

  • Vortex mixer

  • Centrifuge (capable of 4000 rpm and refrigeration)[7]

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of Cinacalcet and this compound in methanol.[7]

  • Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the Cinacalcet stock solution in a 50:50 (v/v) methanol:water mixture.[7]

  • Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 50 ng/mL.[7]

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Aliquot 200 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.[7]

  • Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and briefly vortex.[7]

  • Add 1 mL of the extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether:dichloromethane).[7]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of the analyte and internal standard into the organic layer.[3][7]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[7]

  • Carefully transfer the upper organic layer to a new clean tube.[3]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

  • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL).[3]

  • Vortex the reconstituted sample to ensure the residue is fully dissolved.

  • Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization is recommended for specific instrumentation.

  • LC System:

    • Column: C18 analytical column.[1][8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[3][9][10]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[1][9][10]

    • Column Temperature: 30°C.[7]

  • Mass Spectrometer:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • Mass Transitions:

      • Cinacalcet: m/z 358.1 -> 155.1[7][11]

      • This compound: m/z 361.1 -> 158.1[7][11]

Data Presentation

The following table summarizes typical performance characteristics of bioanalytical methods for Cinacalcet quantification using a deuterated internal standard and liquid-liquid extraction or protein precipitation.

ParameterTypical Range/Value
Linearity Range 0.1 - 150.00 ng/mL[2][8][10][11]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.05 - 0.3 ng/mL[1]
Intra- and Inter-Assay Precision (%CV) < 15% (< 5.8% reported in one study)[1]
Intra- and Inter-Assay Accuracy (%Bias) 85% - 115%[5]
Extraction Recovery 95.67% - 102.88%[1][10]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound IS (50 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add LLE Solvent (1 mL) vortex1->add_solvent vortex2 5. Vortex (5 min) add_solvent->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject lc 11. Chromatographic Separation (C18) inject->lc ms 12. MS/MS Detection (MRM) lc->ms quant 13. Quantification (Peak Area Ratio) ms->quant

Caption: Liquid-liquid extraction workflow for Cinacalcet.

Conclusion

The described liquid-liquid extraction protocol coupled with LC-MS/MS analysis provides a robust, sensitive, and reliable method for the quantification of Cinacalcet in human plasma.[2][7] The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of clinical and research applications, including pharmacokinetic studies and therapeutic drug monitoring.[2][5] This detailed protocol and the accompanying data serve as a valuable resource for researchers, scientists, and drug development professionals working with Cinacalcet.

References

Application Notes and Protocols for Protein Precipitation of Plasma Samples Containing (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet hydrochloride is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] Accurate quantification of cinacalcet in biological matrices such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] Protein precipitation is a straightforward, rapid, and cost-effective sample preparation technique widely adopted for the bioanalysis of cinacalcet.[1][2] This method effectively removes proteins that can interfere with downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These application notes provide detailed protocols for protein precipitation of plasma samples for the analysis of cinacalcet, utilizing (R)-Cinacalcet-D3 as a stable isotope-labeled internal standard.

Principle of the Method

This protocol outlines a validated bioanalytical method for the quantification of cinacalcet in human plasma using LC-MS/MS. The method involves a simple protein precipitation step to extract cinacalcet and its deuterated internal standard, this compound, from the plasma matrix.[3][4] The resulting supernatant is then directly analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]

Experimental Protocols

Materials and Reagents
  • Cinacalcet Hydrochloride (Reference Standard)

  • This compound (Internal Standard, IS)[3][5]

  • Acetonitrile (HPLC or LC-MS grade)[2]

  • Methanol (HPLC or LC-MS grade)[1]

  • Ammonium Formate[3]

  • Formic Acid[2]

  • Deionized Water[3]

  • Drug-free human plasma[2]

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of Cinacalcet and this compound in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of Cinacalcet by serial dilution of the stock solution with 50% methanol.[1]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL or 50 ng/mL) in 50% methanol.[1][2]

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL to 100 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1][2]

  • Add 20 µL of the this compound internal standard working solution to each tube (except for the blank plasma sample).[1][2]

  • Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][2]

  • Vortex mix the samples for 1 minute.[1]

  • Centrifuge the tubes at a high speed (e.g., 13,000 rpm or 20,000 x g) for 5-10 minutes.[1][2]

  • Carefully transfer a portion of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1][2]

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_proc Protein Precipitation Protocol cluster_analysis Analysis plasma Plasma Sample (50-100 µL) add_is Add Internal Standard plasma->add_is is Internal Standard (this compound) is->add_is precipitant Precipitating Agent (Acetonitrile) add_precipitant Add Acetonitrile (500 µL) precipitant->add_precipitant add_is->add_precipitant vortex Vortex (1 min) add_precipitant->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms G cluster_pathway Cinacalcet Mechanism of Action cinacalcet Cinacalcet casr Calcium-Sensing Receptor (CaSR) cinacalcet->casr  Activates pth Parathyroid Hormone (PTH) Secretion casr->pth  Inhibits calcium Blood Calcium Levels pth->calcium  Reduces

References

Application Notes and Protocols for the Chromatographic Separation of Cinacalcet and (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic separation of the calcimimetic agent Cinacalcet from its deuterated analog, (R)-Cinacalcet-D3. The methods outlined are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), techniques widely employed for the quantitative analysis of Cinacalcet in various matrices.

Introduction

Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used in the treatment of secondary hyperparathyroidism.[1] The active pharmaceutical ingredient is the (R)-enantiomer.[2] In pharmacokinetic studies and therapeutic drug monitoring, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for variations during sample preparation and analysis.[3] This document details the chromatographic conditions necessary to achieve effective separation of Cinacalcet from its deuterated counterpart.

Chromatographic Methods

Two primary methods are presented: a chiral HPLC method for the separation of Cinacalcet enantiomers, which can be adapted for the separation of the deuterated analog, and a more common LC-MS/MS method used for quantification in biological matrices.

Chiral HPLC Separation

A robust method for the analytical resolution of Cinacalcet enantiomers has been developed using a polysaccharide-based chiral stationary phase.[2][4] This method can be applied to ensure the separation of (R)-Cinacalcet from any potential (S)-enantiomer impurity, as well as from its deuterated form, this compound.

LC-MS/MS Quantification in Human Plasma

For the quantification of Cinacalcet in biological fluids like human plasma, a sensitive and selective LC-MS/MS method is typically employed.[5][6] These methods utilize a reversed-phase C18 column and a deuterated internal standard such as Cinacalcet-D3 or Cinacalcet-D4.[5]

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions from established methods.

Table 1: Chiral HPLC Method Parameters [2][4]

ParameterValue
Stationary Phase Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate)
Column Dimensions 150 x 4.6 mm, 3.0 µm
Mobile Phase 10 mM Triethylamine (pH 8.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 224 nm
Resolution (Rs) > 6 between enantiomers

Table 2: LC-MS/MS Method Parameters for Cinacalcet and this compound

ParameterValue
Stationary Phase Eclipse Plus C18 or Bio-basic SCX (50 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with methanol-water-ammonium formate system or 5mM Ammonium acetate (pH 4.0) : Acetonitrile (40:60, v/v)
Flow Rate 0.6 - 1.2 mL/min
Internal Standard This compound
Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Cinacalcet) m/z 358.2 → m/z 155.2[5]
MRM Transition (this compound) m/z 361.1 → m/z 158.1[6]
Retention Time (Cinacalcet) ~1.66 min
Retention Time (this compound) ~1.64 min

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Cinacalcet Enantiomers

This protocol is designed for the analytical resolution of Cinacalcet enantiomers and can be used to ensure the chiral purity of (R)-Cinacalcet and its separation from the deuterated internal standard.

1. Preparation of Mobile Phase:

  • Prepare a 10 mM solution of triethylamine in water.

  • Adjust the pH of the triethylamine solution to 8.0 with phosphoric acid.

  • Mix the aqueous buffer with acetonitrile in a 40:60 (v/v) ratio.

  • Degas the mobile phase before use.

2. Sample Preparation:

  • Dissolve the Cinacalcet sample in the mobile phase to a suitable concentration.

3. Chromatographic Conditions:

  • Column: Chiralpak AY (150 x 4.6 mm, 3.0 µm)

  • Mobile Phase: 10 mM Triethylamine (pH 8.0) : Acetonitrile (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 224 nm

4. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers of Cinacalcet. The deuterated analog, this compound, will have a slightly different retention time from the non-deuterated (R)-enantiomer.

  • Calculate the resolution between the peaks of interest.

Protocol 2: LC-MS/MS Quantification of Cinacalcet in Human Plasma using this compound

This protocol is suitable for high-throughput analysis in clinical and research settings.[3]

1. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Cinacalcet and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solutions.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[3]

  • Vortex the mixture for 15 seconds.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 20,000 x g for 5 minutes.[3]

  • Transfer the supernatant to an HPLC vial for analysis.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: Eclipse Plus C18 or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: ESI+

  • MRM Transitions: Monitor m/z 358.2 → m/z 155.2 for Cinacalcet and m/z 361.1 → m/z 158.1 for this compound.[5][6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Cinacalcet to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Cinacalcet in the unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_chiral_hplc prep_mobile_phase Prepare Mobile Phase (10 mM TEA, pH 8.0 : ACN) hplc_system Chiral HPLC System (Chiralpak AY Column) prep_mobile_phase->hplc_system 1. Condition System prep_sample Prepare Sample (Dissolve in Mobile Phase) prep_sample->hplc_system 2. Inject Sample detection UV Detection (224 nm) hplc_system->detection 3. Elution data_analysis Data Analysis (Peak Identification & Resolution) detection->data_analysis 4. Chromatogram

Caption: Workflow for Chiral HPLC Separation of Cinacalcet.

experimental_workflow_lcmsms plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation (20,000 x g) protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcmsms_analysis LC-MS/MS Analysis (C18, ESI+, MRM) supernatant_transfer->lcmsms_analysis quantification Quantification lcmsms_analysis->quantification

Caption: Workflow for LC-MS/MS Quantification of Cinacalcet.

References

Application Note: High-Throughput Quantification of (R)-Cinacalcet-D3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Cinacalcet-D3 in human plasma. This compound is a deuterated stable isotope-labeled internal standard essential for the accurate bioanalysis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism. The described protocol utilizes a simple and rapid one-step protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1]

Introduction

Cinacalcet is a calcimimetic agent that acts on the calcium-sensing receptor in the parathyroid gland to lower parathyroid hormone levels.[1] Accurate measurement of Cinacalcet concentrations in biological matrices is crucial for pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in mass spectrometry-based bioanalysis to compensate for matrix effects and variability during sample processing and instrument analysis.[2][3] This document provides a detailed protocol for the detection and quantification of this compound, which serves as the internal standard for the analysis of (R)-Cinacalcet.

Mass Spectrometry Parameters

The detection of (R)-Cinacalcet and its deuterated internal standard, this compound, is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[1][4][5] The specific multiple reaction monitoring (MRM) transitions and optimized mass spectrometer parameters are summarized in the tables below.

Table 1: Mass Spectrometry Parameters for (R)-Cinacalcet and this compound

Parameter(R)-CinacalcetThis compound (Internal Standard)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [m/z]358.1 - 358.2361.1 - 361.2
Product Ion (Q3) [m/z]155.1158.1
Dwell Time (ms)200200

Note: The exact m/z values may vary slightly depending on the instrument and calibration.[5][6]

Table 2: Compound-Dependent Mass Spectrometry Parameters

ParameterValue
Collision Energy (CE)17 eV
Declustering Potential (DP)80 V
Entrance Potential (EP)10 V
Collision Cell Exit Potential (CXP)12 V

Note: These values should be optimized for the specific instrument being used.[5]

Table 3: Ion Source Parameters

ParameterValue
IonSpray Voltage4500 V
Temperature400 °C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)50 psi
Curtain Gas30 psi
Collision Gas (CAD)Medium

Note: These are typical starting parameters and may require optimization.[5]

Experimental Protocol

This protocol describes the procedure for the extraction and analysis of (R)-Cinacalcet from human plasma using this compound as an internal standard.

3.1. Materials and Reagents

  • (R)-Cinacalcet HCl

  • This compound HCl (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

3.2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Cinacalcet and this compound in methanol.

  • Working Standard Solutions: Serially dilute the (R)-Cinacalcet stock solution with 50:50 (v/v) methanol:water to prepare calibration curve standards.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3.3. Sample Preparation (One-Step Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (10 ng/mL this compound).[3]

  • Vortex briefly to mix.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterDescription
HPLC SystemAgilent 1200 Series or equivalent
ColumnEclipse Plus C18 (e.g., 4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.6 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient ElutionSee Table 5

Table 5: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.01090
3.01090
3.19010
5.09010

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software. The concentration of (R)-Cinacalcet in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is typically observed over a range of 0.1 to 50 ng/mL.[4][7]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 500 µL Acetonitrile vortex1->add_acn vortex2 Vortex for 1 min add_acn->vortex2 centrifuge Centrifuge at 13,000 rpm vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Construct Calibration Curve area_ratio->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for the quantification of (R)-Cinacalcet in human plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of (R)-Cinacalcet in human plasma, utilizing this compound as an internal standard. The simple protein precipitation sample preparation procedure and rapid chromatographic analysis make this method well-suited for routine bioanalytical applications.

References

Troubleshooting & Optimization

Stability of (R)-Cinacalcet-D3 in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability of (R)-Cinacalcet-D3 in solution and under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] Suppliers recommend storing it in a sealed container, away from moisture and light.[2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For preparing stock solutions, it is recommended to use these organic solvents.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent and storage temperature. While specific stability studies for the D3-labeled version are not extensively published, data from its non-deuterated counterpart, Cinacalcet, provides valuable insights. Standard and sample solutions of Cinacalcet have been found to be stable for up to 24 hours.[3] For long-term storage, it is advisable to store organic stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh daily.

Q4: Are there any known incompatibilities or degradation pathways for this compound?

A4: Based on forced degradation studies of Cinacalcet, significant degradation is observed under oxidative conditions (e.g., exposure to hydrogen peroxide).[4][5] Some degradation is also noted under acidic and basic hydrolysis.[6] No significant degradation was observed under thermal, humidity, or photolytic stress.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound in solution.Prepare fresh aqueous solutions for each experiment. For organic stock solutions, aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles.
Low analytical signal or poor recovery Adsorption of the compound to container surfaces.Use low-adsorption vials and labware.
pH-dependent instability.Verify the pH of your solution, as stability can be pH-dependent. Cinacalcet stability has been assessed in mobile phases with acidic pH (e.g., pH 3.0).[3][7][8]
Appearance of unknown peaks in chromatograms Presence of degradation products.Confirm the identity of the main peak using a fresh standard. Review solution preparation and storage procedures. Consider potential exposure to oxidizing agents.

Stability Data Summary

The following tables summarize the stability of Cinacalcet under various conditions, which can be used as a proxy for this compound.

Table 1: Stability of Extemporaneously Prepared Cinacalcet Oral Suspensions (5 mg/mL)

FormulationStorage TemperatureStability (≥90% of initial concentration)
Ora-Plus and Ora-SweetRoom TemperatureAt least 64 days[4][9][10]
Ora-Plus and Ora-SweetRefrigeratedAt least 64 days[4][9][10]
Ora-Plus and Ora-Sweet SFRoom TemperatureAt least 64 days[4][9][10]
Ora-Plus and Ora-Sweet SFRefrigerated64 days[4][9]

Table 2: Summary of Forced Degradation Studies on Cinacalcet

Stress ConditionObservation
Acidic Hydrolysis (0.1 N HCl)Some degradation observed[6][8]
Basic Hydrolysis (0.1 N NaOH)Some degradation observed[6][8]
Oxidation (3% H2O2)Significant degradation observed[4][5][8]
Thermal (50°C for 24 hrs)No significant degradation[8]
Photolytic (UV light for 7 days)No significant degradation[8]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., Methanol, Acetonitrile, DMSO) to a final concentration of 1 mg/mL.

  • Sample Preparation:

    • Dilute the stock solution with the chosen solvent to a working concentration (e.g., 10 µg/mL).

    • Prepare multiple aliquots in appropriate vials for each time point and storage condition to be tested.

  • Storage Conditions:

    • Store the aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C).

    • Protect samples from light by using amber vials or covering them with aluminum foil.

  • HPLC Analysis:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples using a validated stability-indicating HPLC method.

    • Example HPLC conditions (adapted from Cinacalcet analysis):

      • Column: C18, 4.6 x 150mm, 5 µm[8]

      • Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v), pH 3.0[8]

      • Flow Rate: 0.9 mL/min[8]

      • Detection: UV at 282 nm[8]

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • A common stability threshold is the retention of at least 90% of the initial drug concentration.[4][9][10]

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in organic solvent) B Dilute to Working Concentration (e.g., 10 µg/mL) A->B C Aliquot into Vials B->C D Store at Defined Conditions (e.g., RT, 4°C, -20°C) C->D E Sample at Time Points (0, 24h, 48h, 1 week) D->E F HPLC Analysis E->F G Calculate % Remaining vs. Time 0 F->G H Determine Stability G->H

Caption: Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: (R)-Cinacalcet-D3 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the bioanalysis of (R)-Cinacalcet using a deuterated internal standard, (R)-Cinacalcet-D3.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for the bioanalysis of Cinacalcet?

A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1] This is because they have nearly identical chemical and physical properties to the analyte, (R)-Cinacalcet.[2] This similarity ensures they behave alike during sample extraction, chromatography, and ionization, which effectively compensates for variability in sample processing and matrix effects.[3][4] The use of a SIL internal standard is a key strategy to ensure the reliability and robustness of the bioanalytical method.[3][5]

Q2: What are the typical mass transitions (MRM) for (R)-Cinacalcet and this compound?

A2: In positive electrospray ionization (ESI+) mode, the commonly used Multiple Reaction Monitoring (MRM) transitions are:

  • (R)-Cinacalcet: m/z 358.1 > 155.1 or m/z 358.2 > 155.2[6][7]

  • This compound: m/z 361.1 > 158.1[6]

It is always recommended to optimize these transitions on your specific mass spectrometer for maximum sensitivity.

Q3: What are the common sample preparation techniques for Cinacalcet bioanalysis?

A3: The most common sample preparation techniques for extracting Cinacalcet from biological matrices like plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]

  • Protein Precipitation: This is a simple and fast method often carried out with acetonitrile.[9][10]

  • Liquid-Liquid Extraction: This technique offers cleaner extracts and has shown high recovery rates for Cinacalcet.[8][11]

  • Solid-Phase Extraction: SPE is highly selective and can produce very clean extracts, though it may have lower recovery compared to LLE for Cinacalcet.[8][12]

Q4: How stable is Cinacalcet in biological samples?

A4: Cinacalcet is a relatively stable molecule.[13] Studies have shown that extemporaneously prepared oral suspensions of cinacalcet are stable for at least 64 days at both room temperature and under refrigerated conditions.[14][15] However, it is crucial to perform stability studies under your specific storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) as part of method validation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)

Q: My chromatographic peaks for Cinacalcet and/or the internal standard are tailing or broad. What could be the cause?

A: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:

  • Check your mobile phase: Ensure the pH of the mobile phase is appropriate. For basic compounds like Cinacalcet, a mobile phase with a slightly acidic pH can improve peak shape. Also, verify the correct composition and that it is properly degassed.[16][17]

  • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[16] Try to dissolve your extracted sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.[18] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Column Void: A void at the head of the column can cause peak splitting.[16] This can happen over time with high pressure or pH extremes.

Issue 2: High Variability or Poor Reproducibility

Q: I'm seeing high variability in my results between injections or batches. What should I investigate?

A: High variability can be a complex issue. Consider the following:

  • Internal Standard Addition: Ensure precise and consistent addition of the this compound internal standard to all samples, calibrators, and quality controls. Inaccurate pipetting at this stage is a common source of error.

  • Extraction Inconsistency: Inconsistent recovery during sample preparation (PPT, LLE, or SPE) can lead to variability. Ensure your extraction procedure is well-controlled and vortexing/mixing times are consistent.

  • Ion Suppression/Enhancement (Matrix Effects): Even with a deuterated internal standard, significant and variable matrix effects can cause issues.[19] This is where co-eluting compounds from the biological matrix interfere with the ionization of the analyte and internal standard.[20] To investigate this, you can perform a post-column infusion experiment.

  • LC System Issues: Check for leaks in the LC system, as this can cause pressure fluctuations and inconsistent flow rates.[17] Ensure the autosampler is functioning correctly and injecting the programmed volume.

Issue 3: Issues Specific to the Deuterated Internal Standard

Q: I am observing a signal for the unlabeled analyte in my blank samples spiked only with this compound. What is happening?

A: This is likely due to isotopic crosstalk or the presence of unlabeled analyte as an impurity in the internal standard material.[21]

  • Troubleshooting Steps:

    • Assess Isotopic Crosstalk: Prepare a series of calibration standards without the internal standard. Analyze them and monitor the mass transition of the internal standard. If a signal is present and increases with the analyte concentration, it confirms isotopic crosstalk.[21]

    • Evaluate Internal Standard Purity: Prepare a solution containing only the this compound and analyze it. Monitor the mass transition of the unlabeled analyte. A signal here indicates the presence of the unlabeled compound as an impurity.[21]

Q: My analyte and internal standard peaks are separating chromatographically. Is this a problem?

A: Yes, this can be a problem. This phenomenon is known as a chromatographic isotope effect.[19] Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects.[3] If they separate, they may be affected differently by ion suppression or enhancement, which can compromise the accuracy of your results.

  • Solution: You may need to adjust your chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution.[19]

Experimental Protocols

Below are generalized protocols for common procedures in Cinacalcet bioanalysis. These should be optimized for your specific laboratory conditions and instrumentation.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[10]

  • Vortex the mixture for 15 seconds.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[10]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 20,000 x g for 5 minutes.[10]

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[10]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[10]

    • Mobile Phase B: Acetonitrile or Methanol.[10]

  • Flow Rate: Approximately 0.6 mL/min.[10]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).[22]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[22]

Data Presentation

Table 1: Comparison of Extraction Method Recovery for Cinacalcet
Extraction MethodAnalyteInternal StandardRecovery (%)Source(s)
Liquid-Liquid Extraction (LLE)Cinacalcet-82.80 - 104.08[8][12]
Solid-Phase Extraction (SPE)Cinacalcet-51.7[8]
Protein Precipitation (PPT)CinacalcetCinacalcet-d3Method successful for quantification, but explicit recovery % not stated.[8]

Note: The recovery of the internal standard is expected to be comparable to the analyte.

Table 2: Precision Data for Cinacalcet Quantification with Different Internal Standards
Internal StandardInter-Assay CV%Intra-Assay CV%Source(s)
Cinacalcet-d4< 5.8%< 5.8%[7]
Deuterated Cinacalcet (unspecified)6.9% - 8.5%2.8% - 9%[7]
Cinacalcet-d3< 15%< 15%[7]

CV% = Coefficient of Variation

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Extract Extraction (PPT, LLE, or SPE) Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing MS->Data

Caption: A typical experimental workflow for the bioanalysis of (R)-Cinacalcet.

Troubleshooting_Logic cluster_peak_shape Peak Shape Troubleshooting cluster_variability Variability Troubleshooting cluster_is_issues Internal Standard Troubleshooting Start Problem Observed Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape High_Variability High Variability? Poor_Peak_Shape->High_Variability No Check_Mobile_Phase Check Mobile Phase (pH, Composition) Poor_Peak_Shape->Check_Mobile_Phase Yes IS_Issue Internal Standard Issue? High_Variability->IS_Issue No Check_IS_Addition Verify IS Addition High_Variability->Check_IS_Addition Yes Check_Crosstalk Check for Crosstalk/ Impurity IS_Issue->Check_Crosstalk Yes Check_Injection_Solvent Check Injection Solvent Check_Mobile_Phase->Check_Injection_Solvent Clean_Column Clean/Replace Column Check_Injection_Solvent->Clean_Column Check_Extraction Review Extraction Procedure Check_IS_Addition->Check_Extraction Investigate_Matrix_Effects Investigate Matrix Effects Check_Extraction->Investigate_Matrix_Effects Optimize_Chromatography Optimize for Co-elution Check_Crosstalk->Optimize_Chromatography

Caption: A decision tree for troubleshooting common bioanalysis issues.

Signaling_Pathway Cinacalcet Cinacalcet CaSR Calcium-Sensing Receptor (CaSR) (on Parathyroid Gland) Cinacalcet->CaSR Allosteric Modulator Increase_Sensitivity Increases CaSR Sensitivity to Extracellular Ca2+ CaSR->Increase_Sensitivity Reduce_PTH Reduced Parathyroid Hormone (PTH) Secretion Increase_Sensitivity->Reduce_PTH Lower_Calcium Lowered Serum Calcium Levels Reduce_PTH->Lower_Calcium

Caption: The signaling pathway of Cinacalcet's mechanism of action.[23]

References

Technical Support Center: Enhancing Low-Level Cinacalcet Detection with (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Cinacalcet-D3 for the sensitive detection of Cinacalcet.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of Cinacalcet using LC-MS/MS with this compound as an internal standard.

Issue/Question Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Cinacalcet and/or this compound 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate gradient elution.1. Adjust the mobile phase pH. Cinacalcet is a basic compound, so a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Optimize the gradient profile to ensure adequate separation and peak shape.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal ionization in the mass spectrometer. 2. Inefficient sample extraction. 3. Ion suppression from the sample matrix. 4. Insufficient sample concentration.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Positive ion mode is typically used for Cinacalcet.[1][2] 2. Evaluate different extraction methods (e.g., protein precipitation vs. liquid-liquid extraction) to maximize recovery. 3. Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE).[3] 4. If permissible, concentrate the sample extract before injection.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from complex biological samples. 3. Improperly cleaned mass spectrometer source.1. Use high-purity solvents and flush the LC system thoroughly. 2. Employ a more rigorous sample preparation technique to remove interfering substances.[4] 3. Perform routine maintenance and cleaning of the MS source components.
Inconsistent or Non-Reproducible Results 1. Variability in sample preparation. 2. Unstable autosampler temperature. 3. Fluctuation in LC pump performance. 4. Degradation of the analyte or internal standard in the prepared samples.1. Ensure precise and consistent pipetting and extraction procedures. The use of a deuterated internal standard like this compound helps compensate for some variability.[3][5] 2. Maintain a constant and cool temperature in the autosampler to prevent sample degradation. 3. Check the LC pump for pressure fluctuations and perform necessary maintenance. 4. Analyze samples as soon as possible after preparation or validate their stability under storage conditions.
Internal Standard Signal is Absent or Very Low 1. Error in adding the internal standard to the samples. 2. Degradation of the this compound stock or working solution. 3. Incorrect MRM transition set for the internal standard.1. Double-check the standard operating procedure for adding the internal standard. 2. Prepare fresh stock and working solutions of this compound. 3. Verify the precursor and product ion m/z values for this compound in the mass spectrometer method.

Frequently Asked Questions (FAQs)

1. Why is a deuterated internal standard like this compound recommended for Cinacalcet bioanalysis?

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[3] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[3][4] This leads to enhanced accuracy, precision, and robustness of the analytical method.[3][5]

2. What is the typical linear range for a Cinacalcet LC-MS/MS assay?

A validated LC-MS/MS method for Cinacalcet in human plasma has demonstrated linearity within the range of 0.300 to 150.00 ng/mL.[1][2][6]

3. What are the common sample preparation techniques for Cinacalcet analysis in plasma?

The most common techniques are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: This is a rapid and simple method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[7][8] The supernatant is then injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction: This method offers a cleaner sample extract by partitioning the analyte into an immiscible organic solvent, which can reduce matrix effects.

4. What are the typical Multiple Reaction Monitoring (MRM) transitions for Cinacalcet?

A commonly used MRM transition for Cinacalcet is m/z 358.2 → m/z 155.2.[7]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Cinacalcet using a deuterated internal standard.

Parameter Value Reference
Linearity Range 0.300 - 150.00 ng/mL[1][2][6]
Intra-Assay Precision (CV%) < 15%[9]
Inter-Assay Precision (CV%) < 15%[9]
Correlation Coefficient (r²) > 0.99[10]

Experimental Protocols

Detailed Protocol: One-Step Protein Precipitation for LC-MS/MS Analysis

This protocol is adapted from a validated method for the determination of Cinacalcet in human plasma.[2][8]

1. Materials and Reagents:

  • Cinacalcet Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Formate

  • Formic Acid

  • Deionized Water

  • Human Plasma (blank, from drug-free donors)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of Cinacalcet and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Cinacalcet by serial dilution of the stock solution with 50% methanol.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in 50% methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples).

  • Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[8]

  • Vortex mix the samples for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Carefully transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: HPLC or UPLC system

  • Column: Zorbax Eclipse XDB-C18 or equivalent C18 column.[1][2]

  • Mobile Phase: A gradient elution using a mixture of methanol and water with an additive like ammonium formate or formic acid is common.[2]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1][2]

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

Visualizations

experimental_workflow sample Plasma Sample is_addition Add this compound Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for Cinacalcet bioanalysis.

troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS Source Parameters? start->check_ms Yes check_extraction Improve Sample Extraction? start->check_extraction No check_ms->check_extraction No solution_ms Adjust Voltages, Gas Flows, and Temperature check_ms->solution_ms Yes check_matrix Address Matrix Effects? check_extraction->check_matrix No solution_extraction Test LLE or SPE check_extraction->solution_extraction Yes solution_matrix Dilute Sample or Enhance Cleanup check_matrix->solution_matrix Yes

Caption: Troubleshooting logic for low signal intensity.

signaling_pathway cluster_cell cinacalcet Cinacalcet casr Calcium-Sensing Receptor (CaSR) cinacalcet->casr Allosteric Modulation gq_gi Gq/Gi Proteins casr->gq_gi Activation parathyroid_cell Parathyroid Gland Chief Cell plc Phospholipase C gq_gi->plc Stimulation ip3_dag IP3 & DAG Increase plc->ip3_dag ca_influx Intracellular Ca2+ Influx ip3_dag->ca_influx pth_secretion PTH Secretion Inhibition ca_influx->pth_secretion

Caption: Cinacalcet's mechanism of action on the CaSR.

References

Minimizing degradation of (R)-Cinacalcet-D3 during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of (R)-Cinacalcet-D3 during analytical procedures. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Cinacalcet and its deuterated analog, this compound?

A1: Based on forced degradation studies, Cinacalcet is susceptible to degradation under oxidative, acidic, and basic conditions.[1][2][3][4] The primary degradation pathway observed is oxidation, while some degradation is also noted under hydrolytic conditions.[2][3][4] Given the chemical similarity, this compound is expected to follow the same degradation pathways. The deuterium labeling is on the N-propyl group and is generally stable, but extreme conditions should be avoided to prevent any potential for H-D exchange.

Q2: What are the recommended storage conditions for this compound stock solutions and samples?

A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures, such as -20°C, and protected from light.[5] Samples prepared in biological matrices should be processed promptly or stored frozen to prevent enzymatic degradation. Solution stability studies have shown that Cinacalcet is stable for up to 24 hours under various conditions, but long-term storage should be at or below -20°C.[6]

Q3: Which analytical techniques are most suitable for the analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of Cinacalcet and its deuterated analogs.[7][8][9] LC-MS/MS is particularly advantageous due to its high sensitivity and specificity, making it ideal for bioanalytical applications where concentrations may be low.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Inappropriate mobile phase pH or composition.Optimize the mobile phase pH. For Cinacalcet, a pH of around 3.0 has been shown to be effective.[1] Using trifluoroacetic acid (TFA) as a mobile phase additive can also improve peak shape.[3]
Column degradation.Use a guard column and ensure proper column washing and storage.
Sample solvent mismatch with the mobile phase.Ensure the sample solvent is compatible with the initial mobile phase conditions.
Signal Loss or Low Sensitivity Degradation of the analyte in the autosampler.Use a cooled autosampler (e.g., 5°C) to minimize degradation of samples waiting for injection.[10]
Suboptimal mass spectrometry parameters.Optimize the MS parameters, including precursor and product ions, collision energy, and source parameters for this compound.
Matrix effects in bioanalytical samples.Employ appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Inconsistent Results Instability of the analyte during sample preparation.Keep samples on ice during preparation and minimize the time between extraction and analysis.
Variability in extraction recovery.Ensure the extraction procedure is well-validated and consistently applied. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variability.[7]
Presence of Unexpected Peaks Contamination from glassware or solvents.Use high-purity solvents and thoroughly clean all glassware.
Degradation of the analyte.Review sample handling and storage procedures. Perform forced degradation studies to identify potential degradants.[1][2][6]

Experimental Protocols

Sample Preparation for Bioanalysis (Plasma)

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

RP-HPLC Method for Quantification

This method is adapted from a validated stability-indicating RP-HPLC method for Cinacalcet.[1]

  • Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm)

  • Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v), pH adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 0.9 mL/min

  • Detection Wavelength: 282 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Retention Time of Cinacalcet: Approximately 2.8 minutes

Forced Degradation Study

To assess the stability of this compound, forced degradation studies can be performed under the following conditions:[1][2]

  • Acid Hydrolysis: 0.1 N HCl at 50°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 50°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 7 days.[3]

  • Thermal Degradation: 50°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light for 7 days.

Quantitative Data Summary

Parameter Value Reference
Linearity Range (HPLC) 25-150 µg/mL[1]
Recovery (HPLC) 98-102%[1]
Degradation under Oxidative Conditions (3% H₂O₂) Significant degradation (7% remaining after 3 days)[3]
Degradation under Acidic and Basic Conditions Some degradation observed[2]
Stability under Thermal and UV light Stable[2]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the bioanalysis of this compound.

cluster_conditions Degradation Conditions Cinacalcet This compound Oxidation Oxidation (e.g., H₂O₂) Cinacalcet->Oxidation Major Pathway Acid Acid Hydrolysis Cinacalcet->Acid Minor Pathway Base Base Hydrolysis Cinacalcet->Base Minor Pathway Degradant_O Oxidative Degradants Oxidation->Degradant_O Degradant_H Hydrolytic Degradants Acid->Degradant_H Base->Degradant_H

Caption: Potential degradation pathways of this compound.

Start Analytical Issue Observed (e.g., Poor Peak Shape) Check_MobilePhase Check Mobile Phase (pH, Composition) Start->Check_MobilePhase Check_Column Check Column (Age, Performance) Check_MobilePhase->Check_Column Correct Optimize_MobilePhase Optimize Mobile Phase Check_MobilePhase->Optimize_MobilePhase Incorrect Check_SamplePrep Check Sample Prep (Solvent, Stability) Check_Column->Check_SamplePrep OK Replace_Column Replace Column Check_Column->Replace_Column Degraded Modify_SamplePrep Modify Sample Prep Check_SamplePrep->Modify_SamplePrep Issue Found Resolved Issue Resolved Check_SamplePrep->Resolved OK Optimize_MobilePhase->Resolved Replace_Column->Resolved Modify_SamplePrep->Resolved

Caption: Troubleshooting logic for analytical issues.

References

pH effects on the stability of (R)-Cinacalcet-D3 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the effects of pH on the stability of (R)-Cinacalcet-D3 solutions. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound solutions at different pH levels?

A1: Based on forced degradation studies of Cinacalcet, the non-deuterated form, this compound is expected to exhibit pH-dependent stability. Generally, Cinacalcet is more susceptible to degradation under strong acidic and basic conditions compared to neutral conditions.[1][2] For most applications, the stability of the deuterated and non-deuterated forms is considered to be comparable.

Q2: Are there specific pH ranges that should be avoided for storing this compound solutions?

A2: Yes, strong acidic (pH < 3) and strong basic (pH > 9) conditions should be avoided for prolonged storage to minimize degradation. Studies on Cinacalcet have shown noticeable degradation when exposed to 1N HCl and 1N NaOH, especially at elevated temperatures.[2]

Q3: What are the known degradation products of Cinacalcet under acidic and basic stress?

A3: Forced degradation studies have identified several degradation products (DPs) under various stress conditions. Under acidic hydrolysis, three primary degradation products have been reported, while basic hydrolysis typically yields two of those same degradation products.[2] Oxidative conditions also lead to a specific degradation product.[2]

Q4: How should I prepare stock solutions of this compound for stability studies?

A4: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] For aqueous stability studies, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute it with the desired aqueous buffer.[3]

Troubleshooting Guide

Issue: I am observing rapid degradation of my this compound solution.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your solution. If it is in the highly acidic or basic range, adjust the pH to a more neutral range (pH 6-7.5) for storage, if your experimental protocol allows. One study noted that the dissolution of a Cinacalcet tablet in a solution with an initial pH of 5.9 caused the pH to decrease to 5.3.[4]

  • Possible Cause 2: Exposure to oxidative conditions.

    • Troubleshooting Step: Cinacalcet is known to be sensitive to oxidative stress.[5][6] Ensure your solvents and buffers are free from peroxides and consider degassing your solutions. Store solutions protected from air, for example, by purging with nitrogen or argon.

  • Possible Cause 3: Elevated temperature.

    • Troubleshooting Step: Degradation rates are often accelerated at higher temperatures. Store your this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), and protect them from light.[3]

Issue: I am seeing unexpected peaks in my chromatogram during HPLC analysis.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Refer to the degradation data in Table 1. The retention times of your unknown peaks may correspond to known degradation products. A stability-indicating HPLC method should be able to resolve the parent compound from its degradation products.[5]

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Troubleshooting Step: Prepare fresh solutions and mobile phases. Ensure all glassware is thoroughly cleaned. Run a blank injection (mobile phase only) to check for contaminants.

Quantitative Data Summary

The following tables summarize the degradation of Cinacalcet under various pH and stress conditions as reported in the literature.

Table 1: Summary of Cinacalcet Degradation under Forced Hydrolysis

Stress ConditionExposure Time & TemperatureDegradation (%)Reference
Acidic Hydrolysis (1N HCl)72 hours @ 65°C12%[2]
Basic Hydrolysis (1N NaOH)72 hours @ 65°C6%[2]
Acidic ConditionNot specified4.6%[7]
Basic ConditionNot specified6.2%[7]
Neutral Hydrolysis (Water)72 hours @ 65°CNo degradation[2]
Acid, Base, Water StressNot specifiedNo degradation[5]

Note: The extent of degradation is highly dependent on the experimental conditions (e.g., temperature, concentration of acid/base, and duration of exposure).

Experimental Protocols

Protocol: General pH Stability Study of this compound Solution

This protocol outlines a general procedure for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Common buffer systems include phosphate, acetate, and borate buffers.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., ethanol) to prepare a concentrated stock solution.

  • Preparation of Study Samples: Dilute the stock solution with each of the prepared buffers to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on stability.

  • Time Points and Storage: Store the prepared samples at a controlled temperature (e.g., 25°C or 40°C). Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile.[7][8] Detection is typically performed using a UV detector at around 282 nm.[8]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify any degradation products.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) C Dilute Stock Solution with Buffers A->C B Prepare this compound Stock Solution B->C D Store Samples at Controlled Temperature C->D E Withdraw Aliquots at Defined Time Points D->E F HPLC Analysis E->F G Calculate % Remaining and Degradation Products F->G

Caption: Experimental workflow for a pH stability study of this compound.

Troubleshooting_Degradation Start Rapid Degradation Observed? Check_pH Check Solution pH Start->Check_pH Yes Is_pH_Extreme Is pH Highly Acidic or Basic? Check_pH->Is_pH_Extreme Adjust_pH Adjust pH to Neutral Range Is_pH_Extreme->Adjust_pH Yes Check_Oxidation Consider Oxidative Stress Is_pH_Extreme->Check_Oxidation No End Problem Resolved Adjust_pH->End Use_Inert_Atmosphere Use Degassed Solvents/ Inert Atmosphere Check_Oxidation->Use_Inert_Atmosphere Check_Temp Check Storage Temperature Use_Inert_Atmosphere->Check_Temp Store_Cold Store at Recommended Cold Temperature Check_Temp->Store_Cold Store_Cold->End

Caption: Troubleshooting guide for rapid degradation of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Quantification of Cinacalcet: LC-MS/MS with (R)-Cinacalcet-D3 vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Accurate Quantification of Cinacalcet.

The precise and reliable quantification of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The gold standard for bioanalysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often employing a stable isotope-labeled internal standard such as (R)-Cinacalcet-D3 for enhanced accuracy. This guide provides a comprehensive comparison of the validated LC-MS/MS method using this compound against alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE). The information presented is collated from various validated methods to aid researchers in selecting the most suitable approach for their specific analytical needs.

Performance Comparison of Analytical Methodologies

The selection of an analytical method is a critical decision in the drug development process, directly impacting the quality and reliability of pharmacokinetic and bioequivalence data. This section provides a comparative summary of the performance characteristics of various analytical methods validated for the quantification of Cinacalcet.

ParameterLC-MS/MS with this compoundHPLCUPLCCapillary Electrophoresis
Linearity Range 0.300 - 150.00 ng/mL[1]25 - 150 µg/mL[2]Not explicitly stated, but impurities quantified at 1.1 µg/mL0.5 - 30 µg/mL
Accuracy (% Recovery) High precision and accuracy demonstrated[1]98 - 102%[2]Not explicitly stated for Cinacalcet assay98.99 - 100.33%
Precision (%RSD) High precision demonstrated[1]< 2%[2]< 2.1% for impurities< 1.09%
Limit of Quantification (LOQ) 0.52 ng/mLNot explicitly statedNot explicitly stated0.5 µg/mL
Internal Standard This compound (deuterated)[1]None specified in some studiesNone specified in some studiesLamotrigine

In-Depth Look: LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the benchmark for quantitative bioanalysis. This is due to the internal standard's ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process. Validated methods demonstrate excellent linearity, precision, and accuracy, making this approach highly suitable for regulated bioanalytical studies.[1]

Alternative Methodologies: A Comparative Overview

While LC-MS/MS with a deuterated internal standard offers superior performance, other validated methods provide viable alternatives depending on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods coupled with UV detection are widely used for the quantification of active pharmaceutical ingredients (APIs) in bulk and dosage forms.[2][3] These methods are generally less sensitive than LC-MS/MS but can be robust, accurate, and precise for higher concentration ranges.[2] They are often employed for quality control and stability testing.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers advantages over traditional HPLC with improved resolution, shorter run times, and increased sensitivity. UPLC methods have been developed and validated for the estimation of impurities in Cinacalcet, demonstrating high precision.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and reagent volumes. Validated CE methods for Cinacalcet have demonstrated good linearity, precision, and accuracy, offering a valuable alternative for its quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the discussed techniques.

LC-MS/MS Method with this compound

A bioanalytical method using this compound as an internal standard and tandem mass spectrometry in positive ion mode provides accurate quantification.[1] The method typically involves protein precipitation or liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.[1]

HPLC Method

A common RP-HPLC method for Cinacalcet involves chromatographic separation on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture.[2] The flow rate is maintained at 0.9 mL/min, and the eluent is monitored at 282 nm.[2] The method is validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[2]

UPLC Method

A stability-indicating UPLC method for Cinacalcet and its impurities utilizes a gradient elution on an Acquity BEH Shield RP18 column. The mobile phase typically consists of a phosphate buffer and acetonitrile. The flow rate is 0.3 mL/min with UV detection at 223 nm.

Capillary Electrophoresis Method

A validated CE method for Cinacalcet uses a deactivated fused silica capillary with a background electrolyte solution of phosphate buffer and methanol. The separation is achieved by applying a high voltage, and detection is performed using a photodiode array detector at 220 nm.

Visualizing the Workflow and Logic

To better understand the experimental processes and logical relationships, the following diagrams are provided.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC System Supernatant_Transfer->Injection C18_Column Chromatographic Separation (C18 Column) Injection->C18_Column ESI Electrospray Ionization (ESI+) C18_Column->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification MRM->Quantification

Caption: Experimental workflow for the LC-MS/MS bioanalysis of Cinacalcet.

Method_Selection_Logic cluster_Considerations Key Considerations cluster_Methods Analytical Methods Start Start: Need to Quantify Cinacalcet Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Biological Matrix? Start->Matrix Regulatory Regulated Bioanalysis? Start->Regulatory LCMSMS LC-MS/MS with This compound Sensitivity->LCMSMS Yes HPLC HPLC-UV Sensitivity->HPLC No Matrix->LCMSMS Yes Matrix->HPLC No Regulatory->LCMSMS Yes Regulatory->HPLC No UPLC UPLC-UV HPLC->UPLC Higher throughput needed CE Capillary Electrophoresis HPLC->CE Alternative separation needed

Caption: Logical workflow for selecting an appropriate analytical method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Cinacalcet, with a specific focus on the cross-validation of methods utilizing the deuterated internal standard, (R)-Cinacalcet-D3. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia.

The use of a stable isotope-labeled internal standard, such as this compound, in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a widely accepted approach to minimize variability and enhance the accuracy and precision of bioanalytical data.[1][2] This guide will compare the performance of this gold-standard technique with an alternative method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), providing supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The following tables summarize the key performance parameters of a validated LC-MS/MS method using a deuterated internal standard and a representative RP-HPLC method for the quantification of Cinacalcet.

Table 1: Performance Characteristics of LC-MS/MS with Deuterated Internal Standard

ParameterPerformance
Internal Standard This compound or Cinacalcet-d4[1][2]
Linearity Range 0.1 - 200 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]
Accuracy 85 - 115%[4]
Precision (%RSD) < 15%[4]
Recovery 95.67 - 102.88%[4]

Table 2: Performance Characteristics of RP-HPLC Method

ParameterPerformance
Linearity Range 25 - 150 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]
Limit of Detection (LOD) 0.32 µg/mL[5]
Limit of Quantification (LOQ) 0.91 µg/mL[5]
Accuracy (% Recovery) 98 - 102%[1]
Precision (%RSD) < 2%[1]

Experimental Protocols

Protocol 1: LC-MS/MS Method with this compound Internal Standard

This method is highly sensitive and specific, making it ideal for bioanalytical applications requiring low detection limits.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse XDB-C18)[6]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cinacalcet: m/z 358.2 → 155.2

    • This compound: m/z 361.2 → 158.2

Protocol 2: RP-HPLC Method with UV Detection

This method is a cost-effective alternative for the analysis of bulk drug and pharmaceutical formulations.

1. Sample Preparation (for Tablet Formulation)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Cinacalcet and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent (e.g., a mixture of mobile phase components) and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter.

2. Chromatographic Conditions

  • HPLC System: Waters Alliance e2695 or equivalent[1]

  • Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm)[1]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60 v/v), with the pH of the buffer adjusted to 3.0 with phosphoric acid.[1]

  • Flow Rate: 0.9 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV at 282 nm[1]

  • Column Temperature: 30°C

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in each analytical method.

cluster_lcmsms LC-MS/MS Workflow plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject_lcms LC-MS/MS Analysis reconstitute->inject_lcms cluster_hplc RP-HPLC Workflow tablet Tablet Powder dissolve Dissolution in Diluent tablet->dissolve sonicate Sonication dissolve->sonicate filter_hplc Filtration sonicate->filter_hplc inject_hplc RP-HPLC Analysis filter_hplc->inject_hplc lcmsms LC-MS/MS Method (with this compound) cross_validation Cross-Validation lcmsms->cross_validation hplc RP-HPLC Method hplc->cross_validation data_concordance Data Concordance (Accuracy & Precision) cross_validation->data_concordance

References

A Comparative Guide to Internal Standards for the Bioanalytical Quantification of Cinacalcet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-Cinacalcet-D3 and Other Internal Standards for the Accurate Quantification of Cinacalcet.

The accurate and precise quantification of cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for ensuring the reliability and accuracy of results by compensating for variability in sample preparation and instrument response.[2]

This guide provides a detailed comparison of this compound with other commonly used internal standards, such as Cinacalcet-D4 and the non-deuterated analogue Lamotrigine. The information presented is collated from various validated LC-MS/MS methods to offer a clear comparison of their performance characteristics. While direct head-to-head comparative studies are limited, this guide compiles and presents validation data from separate studies to provide a valuable point of reference.[1]

Performance Data Overview

The selection of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. Deuterated analogs of the analyte, such as this compound and Cinacalcet-D4, are preferred due to their similar physicochemical properties and co-elution with the parent drug, which helps to mitigate matrix effects and variability in sample processing and instrument response.[1] The following tables summarize key performance parameters from various bioanalytical methods that have utilized these internal standards.

Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound 0.1 - 500.1> 0.99
Cinacalcet-D4 0.05 - 200.05> 0.99
Deuterated Cinacalcet (unspecified) 0.1 - 1000.1Not Specified
Lamotrigine 0.2 - 5.50.2> 0.997
Table 2: Comparison of Precision (Coefficient of Variation, CV%)
Internal StandardIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
This compound < 15%< 15%
Cinacalcet-D4 < 5.8%< 5.8%
Deuterated Cinacalcet (unspecified) 2.8% - 9%6.9% - 8.5%
Lamotrigine < 7.4%< 7.4%
Table 3: Comparison of Accuracy and Recovery
Internal StandardAccuracy (%)Extraction Recovery (%)
This compound 85% - 115%95.67% - 102.88%
Cinacalcet-D4 Not SpecifiedNot Specified
Deuterated Cinacalcet (unspecified) 99% - 103%90% - 106%
Lamotrigine 95.4% - 108.1%Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of cinacalcet using deuterated internal standards.

Method 1: LC-MS/MS with Protein Precipitation (Utilizing this compound)

This method is noted for its simplicity and high throughput.[3]

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.[1]

    • Add 500 µL of acetonitrile to precipitate proteins.[1]

    • Vortex the mixture and then centrifuge.[1]

    • Collect the supernatant for LC-MS/MS analysis.[1]

  • Chromatographic Conditions:

    • Column: Eclipse Plus C18[3]

    • Mobile Phase: A gradient elution with a methanol-water-ammonium formate system.[3]

    • Flow Rate: 0.6 mL/min[3]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+)[3]

    • Mode: Multiple Reaction Monitoring (MRM)[3]

    • MRM Transitions:

      • Cinacalcet: m/z 358.1 → 155.1[3]

      • This compound: m/z 361.1 → 158.1[4]

Method 2: LC-MS/MS with Liquid-Liquid Extraction (Utilizing Cinacalcet-D4)

This method often provides cleaner extracts, reducing matrix effects.

  • Sample Preparation:

    • To a plasma sample, add the Cinacalcet-D4 internal standard working solution.

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column[5]

    • Mobile Phase: A gradient elution using water (containing 0.1% formic acid) and an acetonitrile-water mixture (95:5, v/v) (containing 0.2% formic acid).[6]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Cinacalcet: m/z 358.2 → 155.2[5]

      • Cinacalcet-D4: Specific transitions would be monitored, though not explicitly detailed in the provided search results.

Visualizing the Process

To further elucidate the experimental workflow and the mechanism of action of cinacalcet, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Experimental workflow for the bioanalysis of cinacalcet.

G Cinacalcet Cinacalcet CaSR Calcium-Sensing Receptor (CaSR) (on Parathyroid Gland) Cinacalcet->CaSR Allosteric Modulation Gq_11 Gq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition

Signaling pathway of cinacalcet's mechanism of action.

References

A Researcher's Guide to Internal Standards: (R)-Cinacalcet-D3 vs. (S)-Cinacalcet-D3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of pharmacologically active agents is a cornerstone of robust drug development and therapeutic monitoring. When dealing with chiral molecules like Cinacalcet, where one enantiomer is significantly more potent, the choice of an appropriate internal standard for bioanalytical methods becomes a critical decision. This guide provides an objective comparison of (R)-Cinacalcet-D3 and (S)-Cinacalcet-D3 as internal standards for the quantification of the active (R)-enantiomer of Cinacalcet.

Cinacalcet is a calcimimetic agent primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] The molecule possesses a single chiral center, with the (R)-enantiomer being the pharmacologically active form, exhibiting a potency at least 75-fold greater than the (S)-enantiomer.[2][3] Consequently, accurate measurement of (R)-Cinacalcet in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they exhibit similar physicochemical properties to the analyte, ensuring they behave comparably during sample preparation and ionization, thus compensating for variability.[4][5] This guide delves into the nuanced considerations of using stereoisomer-specific deuterated internal standards, this compound and (S)-Cinacalcet-D3.

Performance Data Overview: A Comparative Analysis

The following table summarizes key performance parameters from various bioanalytical methods that have utilized deuterated Cinacalcet as an internal standard. It is important to note that these data originate from different laboratories under varying experimental conditions.

ParameterMethod using Cinacalcet-D3[6][7]Method using Cinacalcet-D4[3][8]
Linearity Range 0.300 - 150.00 ng/mL0.05 - 20.0 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-Assay Precision (CV%) < 15%< 5.8%
Inter-Assay Precision (CV%) < 15%< 5.8%
Accuracy Within ± 15% of nominalWithin ± 15% of nominal
Extraction Recovery 95.67% - 102.88%Not explicitly stated, but method is robust

The data indicates that methods employing either Cinacalcet-D3 or Cinacalcet-D4 as internal standards achieve excellent linearity, precision, and accuracy, well within the accepted limits for bioanalytical method validation.[3][6][7][8] This suggests that for the routine quantification of (R)-Cinacalcet using non-chiral chromatography, both this compound and (S)-Cinacalcet-D3 would be expected to perform comparably, as their primary function is to mimic the extraction and ionization behavior of the analyte, which is largely independent of stereochemistry in a non-chiral system.

Theoretical Considerations: When Stereochemistry Matters

The critical question for researchers is whether the stereochemistry of the deuterated internal standard impacts the quantification of (R)-Cinacalcet.

  • Non-Chiral Chromatography: In the most common LC-MS/MS setups for Cinacalcet bioanalysis, a standard reversed-phase column (e.g., C18) is used.[6][9] Under these conditions, (R)- and (S)-Cinacalcet, as well as their deuterated analogs, will co-elute. Therefore, using either this compound or (S)-Cinacalcet-D3 to quantify (R)-Cinacalcet should, in theory, yield identical results. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratios, not their stereochemistry.

  • Chiral Chromatography: If the analytical goal is to simultaneously quantify both (R)- and (S)-Cinacalcet, a chiral chromatographic method is necessary.[4][8] In this scenario, the ideal internal standard would be a mixture of this compound and (S)-Cinacalcet-D3. This would allow for the most accurate correction for any potential chromatographic or matrix effects that might differ slightly between the two enantiomers. Using only one deuterated enantiomer to quantify both analyte enantiomers could introduce a small bias if their behavior during the analytical process is not perfectly identical.

  • Stereochemical Interconversion: A crucial consideration is whether stereochemical interconversion occurs in vivo or during sample processing. For Cinacalcet, studies have shown no detectable stereoconversion when the (R)-enantiomer is administered to healthy volunteers.[6] This stability simplifies the bioanalysis, as the measured concentration of (R)-Cinacalcet is not confounded by conversion from the (S)-enantiomer.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative protocols for the quantification of Cinacalcet using a deuterated internal standard.

Protocol 1: LC-MS/MS with Liquid-Liquid Extraction

This method is often employed for its clean extracts and high recovery.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution ((R)- or (S)-Cinacalcet-D3).

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[5]

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., Zorbax Eclipse XDB-C18).[6]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Elution: Gradient elution.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Cinacalcet: m/z 358.1 → 155.1.[3]

      • Cinacalcet-D3: m/z 361.1 → 158.1.[3]

Protocol 2: LC-MS/MS with Protein Precipitation

This is a simpler and faster sample preparation technique suitable for high-throughput analysis.

  • Sample Preparation:

    • To a 50 µL aliquot of human plasma, add the internal standard ((R)- or (S)-Cinacalcet-D3).[3]

    • Add a precipitating agent like acetonitrile.[10]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant directly or after dilution.[10]

  • Chromatographic and Mass Spectrometric Conditions:

    • The chromatographic and mass spectrometric conditions are generally similar to those used with liquid-liquid extraction, with potential adjustments to the gradient and other parameters to optimize separation and detection.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Cinacalcet and a typical bioanalytical workflow.

Cinacalcet_Signaling_Pathway Cinacalcet Signaling Pathway CaSR Calcium-Sensing Receptor (CaSR) on Parathyroid Chief Cell Gq_G11 Gq/11 CaSR->Gq_G11 Activation Cinacalcet (R)-Cinacalcet Cinacalcet->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Agonism PLC Phospholipase C (PLC) Gq_G11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Influx ↑ Intracellular Ca²⁺ IP3->Ca_Influx DAG->Ca_Influx PTH_Secretion ↓ PTH Secretion Ca_Influx->PTH_Secretion

Caption: Mechanism of action of (R)-Cinacalcet.

Bioanalytical_Workflow Bioanalytical Workflow for Cinacalcet cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard ((R)- or (S)-Cinacalcet-D3) Plasma_Sample->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation (if LLE) Extraction->Evaporation LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for bioanalysis of Cinacalcet.

Conclusion

For the routine bioanalysis of the active (R)-enantiomer of Cinacalcet using standard non-chiral LC-MS/MS, both This compound and (S)-Cinacalcet-D3 are expected to be suitable internal standards. The choice between them is unlikely to significantly impact assay performance, as their primary role is to compensate for non-stereoselective variations in the analytical process. The selection may therefore be guided by commercial availability and cost.

However, if the research objective is to investigate the pharmacokinetics of both enantiomers separately, a chiral chromatographic method is required. In this specific case, the use of a stereoisomerically pure internal standard corresponding to each analyte enantiomer, or a mixture of both, would be the most rigorous approach to ensure the highest degree of accuracy. Given that there is no evidence of in vivo stereoconversion, the need for enantiomer-specific quantification in routine therapeutic drug monitoring is diminished. Researchers should base their choice of internal standard on the specific goals of their study and the analytical methodology employed.

References

Comparative analysis of Cinacalcet quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Cinacalcet is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Quantification Methods

The quantification of Cinacalcet in biological matrices is predominantly achieved through two main analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective and widely available method suitable for various applications. For higher sensitivity and specificity, particularly in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1]

Performance Comparison of Cinacalcet Quantification Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for Cinacalcet quantification based on published data.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 5 - 5000 ng/mL[2]0.1 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 7.7 ng/mL[2]0.1 ng/mL[4]
Limit of Detection (LOD) 2.5 ng/mL[2]0.1 µg/mL[3]
Accuracy (% Recovery) 95.19 - 99.47%[2]95.67 - 102.88%[4]
Precision (% RSD) Intra-day: < 4.12%, Inter-day: < 4.12%[2]Intra-day: < 15%, Inter-day: < 15%[4]
Internal Standard Paracetamol[2]Cinacalcet-D3[5]
Sample Preparation Protein Precipitation[2]Protein Precipitation[4], Liquid-Liquid Extraction[6]
Run Time < 6 minutes[2]~20 minutes[3]

Experimental Workflows

The general workflow for the quantification of Cinacalcet in biological samples involves several key steps, from sample preparation to data analysis. The specific details of each step can vary depending on the chosen analytical method.

Cinacalcet Quantification Workflow General Workflow for Cinacalcet Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Serum) InternalStandard Addition of Internal Standard BiologicalSample->InternalStandard Extraction Extraction (Protein Precipitation or LLE) InternalStandard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Caption: A generalized workflow for the quantification of Cinacalcet in biological samples.

Detailed Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for Cinacalcet quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of Cinacalcet in human plasma and is characterized by a simple sample preparation procedure.[2]

1. Sample Preparation:

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of Paracetamol internal standard solution (10 µg/mL).

  • Add 1.5 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.[2]

2. Chromatographic Conditions:

  • Column: C18 column (150 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and 50 mM phosphate buffer (50:50 v/v), with the pH adjusted to 7.4.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at 235 nm.[2]

  • Run Time: Less than 6 minutes.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for pharmacokinetic studies where low concentrations of Cinacalcet are expected.[1][5]

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard (Cinacalcet-D3).[4][5]

  • Employ a one-step protein precipitation by adding acetonitrile.[4]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for injection into the LC-MS/MS system.[4]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Eclipse Plus C18 column.[4]

  • Mobile Phase: A gradient elution using a methanol-water-ammonium formate system.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).[5]

  • Detection: Multiple Reaction Monitoring (MRM).[4]

Mechanism of Action of Cinacalcet

To provide a biological context to the quantification of Cinacalcet, the following diagram illustrates its mechanism of action on the calcium-sensing receptor (CaSR).

Cinacalcet Mechanism of Action Mechanism of Action of Cinacalcet Cinacalcet Cinacalcet CaSR Calcium-Sensing Receptor (CaSR) on Parathyroid Gland Cinacalcet->CaSR Allosteric modulation SignalTransduction Intracellular Signaling Cascade CaSR->SignalTransduction Activation PTH_Secretion Decreased Parathyroid Hormone (PTH) Secretion SignalTransduction->PTH_Secretion Inhibition SerumCalcium Reduced Serum Calcium Levels PTH_Secretion->SerumCalcium

Caption: Cinacalcet's mechanism of action on the calcium-sensing receptor.

References

A Comparative Guide to FDA-Compliant Bioanalytical Method Validation for (R)-Cinacalcet using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of (R)-Cinacalcet, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The use of a stable isotope-labeled (SIL) internal standard, such as (R)-Cinacalcet-D3, is a key strategy for ensuring the accuracy and reliability of pharmacokinetic data in drug development. This document is intended for researchers, scientists, and drug development professionals.

The FDA's M10 Bioanalytical Method Validation guidance outlines the parameters and procedures necessary to ensure that a bioanalytical method is reliable for its intended purpose.[1][2] Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3] The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the analyte, providing superior compensation for variability during sample processing and analysis.[4][5]

Comparison of Bioanalytical Methods for Cinacalcet Quantification

The selection of a bioanalytical method depends on the specific requirements of the study, such as the required sensitivity and the nature of the biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard is a highly sensitive and specific method suitable for pharmacokinetic studies.[6][7][8] Alternative methods such as Reverse Phase-Ultra-Fast Liquid Chromatography (RP-UFLC) and Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) are also available.[8][9]

ParameterLC-MS/MS with this compoundRP-UFLCRP-HPLC with Photodiode Array Detector
Internal Standard This compound[7][10][11]Not specifiedNot specified
Linearity Range 0.1–150.00 ng/mL[7][8][10]100 to 100,000 ng/mL[8]8 µg/ml and 24 µg/ml (LOQ range)[8]
Accuracy (% Recovery) Within 85–115%[8][10]95.18%–102.49%[8]82.80 % to 104.08 % (within batch) and 95.49 % to 103.27 % (between batches)[8]
Precision (% CV) Within 15% (inter- and intra-batch)[8][10]0.14–2.12 SD (Intra-day) and 0.22–1.19 SD (Inter-day)[8]1.05 % to 8.08 % (within-batch and between batch)[8]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[8][10]100 ng/mL[8]8 µg/ml[8]
Extraction Recovery 95.67–102.88%[8][10]Not explicitly stated76.32 % to 80.54 %[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays.

LC-MS/MS Method with this compound Internal Standard

This method is noted for its high sensitivity and specificity, making it ideal for studies requiring the detection of low analyte concentrations.[8]

  • Sample Preparation: A one-step protein precipitation is utilized for plasma samples.[8][10] To 100 μL of plasma, 20 μL of the this compound internal standard working solution and 500 μL of acetonitrile are added.[5] The mixture is vortexed and then centrifuged, after which the supernatant is collected for analysis.[5]

  • Chromatography: An Eclipse Plus C18 column is used with a gradient elution.[5] The mobile phase typically consists of a combination of an aqueous buffer and an organic solvent.[9]

  • Detection: Mass spectrometric detection is performed using multiple reaction monitoring (MRM) with positive electrospray ionization.[5][10]

Reverse Phase-Ultra-Fast Liquid Chromatography (RP-UFLC)

This method provides a rapid analysis time for the quantification of cinacalcet in serum.[8]

  • Sample Preparation: Specifics of the serum sample preparation are not detailed in the available literature.

  • Chromatography and Detection: Details on the column, mobile phase, and detection method are not extensively described in the provided search results.

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detector

This method is suitable for the quantification of cinacalcet in bulk and tablet dosage forms.[9]

  • Sample Preparation: A 10 mg sample of the cinacalcet working standard is dissolved in 60 ml of diluent and diluted to 100 mL.[9]

  • Chromatography: Separation is achieved on an X-Terra Symmetry C18 column with a mobile phase of Phosphate buffer and Acetonitrile (40:60 v/v) at a pH of 3.0.[9] The flow rate is maintained at 0.9 mL/min.[9]

  • Detection: The eluent is monitored at a wavelength of 282 nm.[9]

Visualizing the Bioanalytical Workflow

To further clarify the experimental process, a diagram of the LC-MS/MS bioanalytical workflow is provided below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound Internal Standard (20 µL) Plasma_Sample->Add_IS Add_ACN Add Acetonitrile (500 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection Transfer Chromatography Chromatographic Separation (Eclipse Plus C18) LC_Injection->Chromatography ESI Electrospray Ionization (Positive Mode) Chromatography->ESI MS_Detection Mass Spectrometry Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Data Acquisition Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the LC-MS/MS bioanalysis of cinacalcet.

References

Inter-laboratory Comparison of Cinacalcet Analysis Using (R)-Cinacalcet-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Cinacalcet in human plasma, with a specific focus on the use of (R)-Cinacalcet-D3 as a stable isotope-labeled internal standard. The data presented herein is a compilation from various validated bioanalytical methods to offer a comprehensive reference for researchers, scientists, and drug development professionals. While a direct head-to-head inter-laboratory study is not publicly available, this guide summarizes key performance parameters from multiple sources to aid in method development and evaluation.

Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate quantification of Cinacalcet in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] The use of a stable isotope-labeled internal standard like this compound is a standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[3][4][5]

Comparative Performance Data

The following tables summarize the quantitative performance data from different validated LC-MS/MS methods for Cinacalcet analysis using a deuterated internal standard. It is important to note that these results were generated in different laboratories under distinct experimental conditions.

Table 1: Linearity and Sensitivity of Cinacalcet Quantification

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Cinacalcet-D30.300 - 150.000.300Not Specified[2]
Cinacalcet-D30.1 - 500.1Not Specified[6][7]
Not Specified25 - 150 µg/ml25 µg/ml0.999[8]

Table 2: Precision and Accuracy of Cinacalcet Quantification

Internal StandardConcentration (ng/mL)Precision (% CV)Accuracy (% Recovery)Reference
Cinacalcet-D3LLOQ and QC samples< 15% (Inter- and Intra-batch)85 - 115%[6][7]
Cinacalcet-D3Not SpecifiedHighHigh[2]
Not SpecifiedNot Specified< 2% (% RSD)98 - 102%[8]

Table 3: Recovery of Cinacalcet from Human Plasma

Internal StandardExtraction MethodAverage Extraction Recovery (%)Reference
Cinacalcet-D3One-step protein precipitation95.67 - 102.88[6][7]
Cinacalcet-D3Liquid-liquid extractionExcellent[2]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the quantification of Cinacalcet in human plasma using this compound as an internal standard. These protocols are synthesized from various published methods.[1][6][7]

Sample Preparation: One-Step Protein Precipitation

This method is noted for its simplicity, speed, and cost-effectiveness.[1][6]

  • To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard working solution.[1][6]

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[1][6]

  • Vortex the mixture for approximately 15 seconds.[1]

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer the clear supernatant to a clean tube or vial for subsequent LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system is used for the separation of Cinacalcet and the internal standard.[1]

  • Analytical Column: A C18 analytical column (e.g., Zorbax Eclipse XDB-C18 or Eclipse Plus C18) is commonly employed.[1][2][6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of methanol, water, and an additive like ammonium formate or formic acid is typically used.[1][6][7] For example, a gradient of methanol and water with ammonium formate at a constant flow rate of 0.6 mL/min.[6][7]

  • Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is utilized for detection.[1][6][7]

  • Quantification: Detection is performed using multiple reaction monitoring (MRM) of the specific precursor to product ion transitions for both Cinacalcet and this compound.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Cinacalcet in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Injection msms Tandem Mass Spectrometry (ESI+) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: Experimental workflow for Cinacalcet quantification.

Cinacalcet Signaling Pathway

The diagram below illustrates the signaling pathway of Cinacalcet, highlighting its mechanism of action on the calcium-sensing receptor (CaSR).[9]

G cluster_cell Parathyroid Gland Chief Cell CaSR Calcium-Sensing Receptor (CaSR) PTH_synthesis Parathyroid Hormone (PTH) Synthesis & Secretion CaSR->PTH_synthesis Inhibits Reduced_PTH Reduced Blood PTH Levels PTH_synthesis->Reduced_PTH Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation (Increases Sensitivity) Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds

Caption: Cinacalcet's mechanism of action on the CaSR.

References

Performance Evaluation of (R)-Cinacalcet-D3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological samples is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive evaluation of the performance of the deuterated internal standard, (R)-Cinacalcet-D3, in the bioanalysis of the calcimimetic agent Cinacalcet across various biological matrices. Through a detailed comparison with alternative internal standards and a focus on supporting experimental data, this document aims to facilitate informed decisions in the selection of analytical methodologies.

Executive Summary

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Cinacalcet, is a widely utilized internal standard that offers high precision and accuracy by compensating for variability during sample preparation and analysis. This guide consolidates performance data for this compound and other internal standards in human plasma, and explores the available information for other matrices such as serum, urine, and tissue homogenates. While extensive data exists for plasma, the performance characteristics in other matrices are less documented in publicly available literature.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical to the reliability of bioanalytical data. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby correcting for matrix effects and procedural losses.

Performance in Human Plasma

Human plasma is the most common matrix for the pharmacokinetic assessment of Cinacalcet. Several validated LC-MS/MS methods have been published, demonstrating the robust performance of this compound and other deuterated analogs. A non-deuterated alternative, lamotrigine, has also been reported.

Internal StandardAnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Reference
This compound CinacalcetHuman Plasma0.3000.300 - 150.00Within ± 15% of nominal< 15Not explicitly stated[1]
This compound CinacalcetHuman Plasma0.10.1 - 5085 - 115< 1595.67 - 102.88[2][3][4]
Deuterated Cinacalcet CinacalcetHuman Plasma0.10.1 - 10099 - 1036.9 - 8.5 (Inter-assay)90 - 106[5]
Cinacalcet-D4 CinacalcetHuman PlasmaNot explicitly statedNot explicitly statedNot explicitly stated< 15Not explicitly stated[6]
Lamotrigine CinacalcetHuman PlasmaNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[6]
Performance in Other Biological Matrices

Comprehensive performance data for this compound in serum, urine, and tissue homogenates is limited in the available scientific literature. While methods for the analysis of Cinacalcet in these matrices exist, they often do not employ a deuterated internal standard or lack detailed validation parameters.

Urine: The determination of Cinacalcet and its metabolites in urine is important for understanding its excretion pathways. One study describes a method for quantifying Cinacalcet metabolites in human urine using RP-HPLC with fluorescence detection after a derivatization procedure; however, this method did not utilize an internal standard[8]. The use of a deuterated internal standard in urine analysis is generally recommended to account for variability in matrix composition and potential ion suppression in LC-MS/MS methods[9][10].

Tissue Homogenates: The quantification of Cinacalcet in tissue homogenates is crucial for preclinical studies investigating drug distribution. There is a notable absence of published data on the use of this compound for the analysis of Cinacalcet in tissue samples. The development of such a method would require careful optimization of homogenization and extraction procedures to ensure adequate recovery and minimize matrix effects. One study reported on the reduction of soft tissue calcification with Cinacalcet treatment but did not include details on the quantification of the drug in tissues[11].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Cinacalcet in human plasma using LC-MS/MS with a deuterated internal standard.

Protocol 1: Cinacalcet Quantification in Human Plasma via Protein Precipitation

This method is valued for its simplicity and high-throughput capabilities.

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of methanol and water with an additive like ammonium formate or formic acid.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Cinacalcet Transition: m/z 358.2 → 155.1

    • This compound Transition: m/z 361.2 → 158.1

Protocol 2: Cinacalcet Quantification in Human Plasma via Liquid-Liquid Extraction

This method often provides cleaner extracts compared to protein precipitation, which can reduce matrix effects.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally similar to those used for the protein precipitation method, with potential minor adjustments to the gradient and other parameters to optimize performance with the cleaner extract.

Visualizing Workflows and Pathways

To further elucidate the experimental processes and the biological context of Cinacalcet, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound Internal Standard plasma->is precipitation Protein Precipitation (Acetonitrile) is->precipitation vortex1 Vortex precipitation->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Bioanalytical Workflow for Cinacalcet

CaSR Calcium-Sensing Receptor (CaSR) on Parathyroid Cell G_protein G-protein Activation CaSR->G_protein Cinacalcet (R)-Cinacalcet Cinacalcet->CaSR Allosteric Modulation PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG ↑ Intracellular IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ Release IP3_DAG->Ca_release PTH_inhibition Inhibition of PTH Synthesis & Secretion Ca_release->PTH_inhibition Serum_Ca_reduction ↓ Serum Calcium Levels PTH_inhibition->Serum_Ca_reduction

Cinacalcet Signaling Pathway

Conclusion

This compound stands as a reliable and robust internal standard for the bioanalysis of Cinacalcet, particularly in human plasma, where its performance has been well-documented in numerous LC-MS/MS methods. Its use significantly enhances the accuracy and precision of quantification, which is crucial for clinical and research applications. However, there is a clear need for further research to validate its performance in other important biological matrices, including serum, urine, and tissue homogenates. The development of validated methods in these matrices will provide a more complete understanding of the pharmacokinetics and disposition of Cinacalcet, ultimately contributing to its safer and more effective therapeutic use. For now, researchers working with matrices other than plasma should undertake thorough method development and validation to ensure the reliability of their results, drawing upon the principles established in the well-characterized plasma assays.

References

A Comparative Analysis of Cinacalcet and Other Calcimimetics for the Treatment of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Cinacalcet with other calcimimetic agents, primarily Etelcalcetide and Evocalcet, for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is compiled from various clinical trials and meta-analyses to offer a comprehensive overview of their comparative efficacy, safety, and mechanisms of action.

Mechanism of Action: The Calcium-Sensing Receptor

Calcimimetics, including Cinacalcet, Etelcalcetide, and Evocalcet, exert their therapeutic effects by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2][3] By increasing the sensitivity of the CaSR to extracellular calcium, these agents mimic the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2][3][4] This action leads to a subsequent decrease in serum calcium and phosphorus levels, addressing the key pathological features of SHPT.[1][5] The signaling cascade involves G-proteins, primarily Gq and Gi, which, upon activation of the CaSR, inhibit adenylate cyclase and stimulate phospholipase C.[1][6]

Simplified Signaling Pathway of Calcimimetics cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) G_protein Gq/Gi Protein CaSR->G_protein Activation Calcimimetic Cinacalcet Etelcalcetide Evocalcet Calcimimetic->CaSR Allosteric Modulation PLC Phospholipase C (PLC) G_protein->PLC Stimulation AC Adenylate Cyclase G_protein->AC Inhibition IP3_DAG Increased IP3 & DAG PLC->IP3_DAG cAMP Decreased cAMP AC->cAMP PTH_Suppression Suppression of PTH Secretion cAMP->PTH_Suppression Ca_influx Increased Intracellular Calcium IP3_DAG->Ca_influx Ca_influx->PTH_Suppression

Calcimimetic Signaling Pathway

Comparative Efficacy

Clinical trials have demonstrated the efficacy of all three calcimimetics in reducing key biochemical markers of SHPT. However, head-to-head comparisons have revealed some differences in their potency and the proportion of patients achieving therapeutic targets.

Parathyroid Hormone (PTH) Reduction

Etelcalcetide has been shown to be superior to Cinacalcet in reducing PTH levels.[7][8][9] In a randomized clinical trial, a significantly higher percentage of patients treated with Etelcalcetide achieved a >30% and >50% reduction in PTH compared to those on Cinacalcet.[7][8][9] Evocalcet has demonstrated non-inferiority to Cinacalcet in achieving target PTH levels.[4][5][10]

Serum Calcium and Phosphorus Control

All three calcimimetics effectively lower serum calcium levels.[11][12][13] Etelcalcetide and Evocalcet have also been shown to reduce phosphorus levels, similar to Cinacalcet.[11][12]

Table 1: Comparative Efficacy in Reducing PTH Levels

CalcimimeticComparatorKey Efficacy EndpointResult
Etelcalcetide CinacalcetProportion of patients with >30% PTH reduction68.2% vs 57.7% (p=0.004)[8][9]
Proportion of patients with >50% PTH reduction52.4% vs 40.2% (p=0.001)[7][8]
Evocalcet CinacalcetProportion of patients achieving target PTH (60-240 pg/mL)72.7% vs 76.7% (non-inferior)[4][5][10]
Mean percentage change in intact PTH from baseline-34.7% vs -30.2%[12]

Comparative Safety and Tolerability

The safety profiles of these calcimimetics are a critical consideration in clinical practice, with notable differences in gastrointestinal side effects and the incidence of hypocalcemia.

Gastrointestinal Adverse Events

Cinacalcet is frequently associated with gastrointestinal side effects such as nausea and vomiting, which can limit dose titration and patient adherence.[4][5] Evocalcet was developed to have fewer gastrointestinal adverse events, and clinical trials have confirmed a significantly lower incidence of these side effects compared to Cinacalcet.[4][5][10][11] Studies comparing Etelcalcetide and Cinacalcet have shown a similar incidence of nausea and vomiting between the two.[8]

Hypocalcemia

A common adverse effect of all calcimimetics is a decrease in blood calcium levels.[8] The incidence of hypocalcemia appears to be comparable between Etelcalcetide and Cinacalcet.[8] Similarly, the incidence of hypocalcemia did not differ significantly between Evocalcet and Cinacalcet in a head-to-head trial.[12]

Table 2: Comparative Safety Profile

Adverse EventEtelcalcetide vs CinacalcetEvocalcet vs Cinacalcet
Gastrointestinal-related Similar incidence of nausea and vomiting[8]Significantly lower (18.6% vs 32.8%, p<0.001)[4][5][10]
Hypocalcemia 68.9% vs 59.8% (decreased blood calcium)[8][9]No significant difference in incidence[12]

Experimental Protocols

The data presented in this guide are derived from rigorous, randomized, double-blind, active-controlled clinical trials. Below is a generalized experimental workflow for a head-to-head comparison of two calcimimetic agents.

Representative Clinical Trial Workflow

Generalized Workflow of a Head-to-Head Calcimimetic Clinical Trial Start Patient Screening (e.g., SHPT, on hemodialysis) Washout Washout Period (for prior calcimimetic users) Start->Washout Randomization Randomization (1:1 ratio) Washout->Randomization GroupA Group A: Drug 1 + Placebo for Drug 2 Randomization->GroupA GroupB Group B: Drug 2 + Placebo for Drug 1 Randomization->GroupB Titration Dose Titration Phase (e.g., 12-16 weeks) GroupA->Titration GroupB->Titration Assessment Efficacy Assessment Phase (e.g., Weeks 20-27) Titration->Assessment Endpoint Primary & Secondary Endpoint Analysis Assessment->Endpoint

References

The Gold Standard in Cinacalcet Quantification: A Comparative Analysis of (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Cinacalcet in biological matrices is paramount for successful pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an objective comparison of (R)-Cinacalcet-D3's performance as an internal standard in quantitative assays against other alternatives, supported by experimental data.

The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based bioanalysis.[1] These compounds, such as this compound, exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This mimicry is crucial for correcting variations that can occur during extraction and ionization, thereby enhancing the accuracy and precision of the results.[2] While other deuterated analogs like Cinacalcet-D4 are also widely used and considered robust, this guide will focus on the performance of this compound and its comparison with other internal standards based on available data.

Performance Data: Accuracy and Precision

The reliability of a bioanalytical method hinges on its accuracy and precision. The following tables summarize the performance of quantitative assays for Cinacalcet using different internal standards, with a focus on this compound. It is important to note that the data presented is compiled from various studies and not from a direct head-to-head comparison.

Table 1: Accuracy of Cinacalcet Quantification

Internal StandardConcentration Levels (ng/mL)Accuracy (%)MatrixReference
This compound 0.1 - 5085 - 115Human Plasma[3][4]
Cinacalcet-D4 0.05 - 20.0Not explicitly stated, but method validatedHuman Plasma[5]
Deuterated Cinacalcet Not SpecifiedNot explicitly stated, but method validatedNot Specified[5]
Lamotrigine 0.2 - 5.5Not explicitly stated, but method validatedNot Specified[5]

Table 2: Precision of Cinacalcet Quantification (Intra- and Inter-Assay Variability)

Internal StandardConcentration Levels (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)MatrixReference
This compound 0.1 - 50< 15< 15Human Plasma[3][4]
Cinacalcet-D4 0.05 - 20.0< 5.8< 5.8Human Plasma[5]
Deuterated Cinacalcet Not Specified2.8 - 96.9 - 8.5Not Specified[5]
Lamotrigine 0.2 - 5.5< 7.4< 7.4Not Specified[5]

The data consistently demonstrates that methods employing deuterated internal standards like this compound and Cinacalcet-D4 achieve excellent precision, with coefficients of variation (CVs) well within the accepted limit of 15%.[5]

Linearity and Sensitivity

A broad linear range and a low lower limit of quantification (LLOQ) are critical for capturing the full pharmacokinetic profile of a drug.

Table 3: Linearity and LLOQ of Cinacalcet Assays

Internal StandardLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)MatrixReference
This compound 0.300 - 150.000.300Not specified, but validatedHuman Plasma[6][7]
This compound 0.1 - 500.1Not specified, but validatedHuman Plasma[3][4][8]
Cinacalcet-D4 Not specified0.05Not specified, but validatedHuman Plasma[9]

LC-MS/MS methods utilizing deuterated internal standards consistently achieve low LLOQs, making them suitable for pharmacokinetic studies where drug concentrations can be very low.[9][10]

Experimental Protocols

The choice of sample preparation and analytical method is crucial for achieving reliable results. The most common methods for the quantification of Cinacalcet in plasma are detailed below.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample clean-up.

  • To a 50-100 µL aliquot of plasma, add the internal standard working solution (e.g., this compound).

  • Add a protein precipitating agent, such as acetonitrile, and vortex thoroughly to mix.[2]

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample clean-up compared to protein precipitation.

  • To a 200 µL plasma sample, add 50 µL of the internal standard working solution (e.g., Cinacalcet-D4 at 50 ng/mL) and vortex.[11]

  • Add 1 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[11]

  • Vortex for an extended period (e.g., 5 minutes) to ensure complete extraction.[11]

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[11]

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is typically performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column, such as a Zorbax Eclipse XDB-C18 or an Eclipse Plus C18, is commonly used for separation.[6][12]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with ammonium formate or formic acid) is typically employed.[3][4][8]

  • Ionization: Positive electrospray ionization (ESI+) is used to generate ions for mass spectrometric detection.[3][4]

  • Detection: The analytes are detected using multiple reaction monitoring (MRM). The precursor to product ion transitions for Cinacalcet and its deuterated internal standards are highly specific.

    • Cinacalcet: m/z 358.1 > 155.1[5]

    • This compound: m/z 361.1 > 158.1[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalytical quantification of Cinacalcet using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for Cinacalcet quantification.

Conclusion

The available data strongly supports the use of deuterated internal standards, such as this compound, for the accurate and precise quantification of Cinacalcet in biological matrices. These internal standards are essential for robust and reliable bioanalytical methods that meet regulatory guidelines. While other internal standards can be used, the physicochemical similarity of stable isotope-labeled analogs to the analyte makes them the superior choice for mitigating variability and ensuring the integrity of pharmacokinetic and clinical studies.

References

Safety Operating Guide

Proper Disposal of (R)-Cinacalcet-D3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-Cinacalcet-D3, a deuterated analog of Cinacalcet, designed for researchers, scientists, and drug development professionals.

This compound, like its parent compound, requires careful handling and disposal due to its potential health and environmental hazards. It is harmful if swallowed or in contact with the skin, can cause serious eye damage, and may trigger an allergic skin reaction.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its proper disposal essential to prevent environmental contamination.[1][2][3]

Hazard and Regulatory Information

Before handling this compound for disposal, it is crucial to be aware of its hazard classifications and the regulatory guidelines governing its disposal.

Hazard ClassificationDescriptionCitation
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[2]
Eye Damage/Irritation Causes serious eye damage.[2][4]
Skin Sensitization May cause an allergic skin reaction.[1][2]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[1][2][3]

Disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[1][4][5] Under no circumstances should this compound be disposed of with regular household garbage or allowed to enter the sewage system.[1][2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Prior to handling any waste materials containing this compound, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Body Protection: Impervious clothing or a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust formation.[1]

2. Waste Segregation and Collection:

Proper segregation of waste streams is fundamental to safe and compliant disposal.

  • Unused Product: Keep the compound in its original, tightly sealed container. If the original container is unavailable, use a suitable, clearly labeled, and sealed container to prevent accidental spillage or dust formation.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, gloves, weighing boats, and other disposable labware, must be considered contaminated.[1] These items should be collected in a separate, sealed container designated for hazardous chemical waste.

  • Solutions: Liquid waste containing this compound should be collected in a compatible, sealed container. For spills, absorb the solution with a non-combustible absorbent material, and place the saturated material into a sealed container for disposal.[1]

3. Labeling and Storage:

All waste containers must be clearly and accurately labeled.

  • Use a hazardous waste label that includes the chemical name "this compound", the approximate concentration and quantity, and the date of accumulation.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]

4. Final Disposal Route:

The recommended and required method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed and disposed of in compliance with all applicable regulations. An alternative method is chemical incineration in a facility equipped with an afterburner and scrubber.[1]

Experimental Workflow & Decision Making

The following diagrams illustrate the procedural workflow for waste handling and the logical decision-making process for the disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Containment cluster_2 Storage & Disposal A Unused Product D Original or Labeled Sealed Container A->D B Contaminated Labware (Gloves, Pipettes, etc.) E Designated Hazardous Waste Container B->E C Solutions & Spills F Absorb & Place in Sealed Container C->F G Label Waste Container D->G E->G F->G H Store in Designated Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Waste Handling Workflow for this compound.

Start Is the waste This compound or contaminated with it? Yes Treat as Hazardous Waste Start->Yes Yes No Follow Standard Non-Hazardous Lab Waste Procedures Start->No No Segregate Segregate Waste Types (Solid, Liquid, Sharps) Yes->Segregate Containerize Use Appropriate Labeled and Sealed Containers Segregate->Containerize Store Store in Secure, Designated Area Containerize->Store Dispose Contact Licensed Waste Disposal Service Store->Dispose

Caption: Disposal Decision Pathway for this compound.

References

Essential Safety and Operational Guide for Handling (R)-Cinacalcet-D3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for (R)-Cinacalcet-D3, a deuterated analog of Cinacalcet. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound Hydrochloride is classified as a toxic material. It is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed.[1][2]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage.[1][2]
Specific Target Organ ToxicityCategory 2DangerH373: May cause damage to organs through prolonged or repeated exposure.[1][2]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction.[2]
Hazardous to the Aquatic Environment, AcuteCategory 1WarningH400: Very toxic to aquatic life.[2]
Hazardous to the Aquatic Environment, ChronicCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.[4]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[4][5]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.[4]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[4]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[4]
Body Protection Disposable CoverallsMaterials like Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[4][6]
Dedicated Lab CoatShould be worn over personal clothing and be disposable or professionally laundered.[4]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[4][6]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.[4][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling potent compounds.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, glove box, or other containment enclosure.

  • Decontamination: Ensure a validated decontamination solution is readily available in the work area.[4]

  • Spill Kit: A spill kit appropriate for chemical hazards must be accessible.[4]

  • Glassware: Use dry glassware to handle the compound, as hygroscopic compounds can absorb moisture from the atmosphere.[7]

Handling
  • Weighing: Weigh the compound in a ventilated balance enclosure or under an inert atmosphere.[7]

  • Container Management: Keep containers of this compound tightly sealed when not in use to prevent contamination and exposure.[7][8]

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[4]

  • PPE Removal: Remove PPE in a designated doffing area to avoid self-contamination.[4]

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Handling Area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill prep_decon Ready Decontamination Solution prep_spill->prep_decon weigh Weigh Compound in Containment prep_decon->weigh transfer Transfer to Reaction Vessel weigh->transfer process Perform Experimental Procedure transfer->process decon_equip Decontaminate Equipment & Surfaces process->decon_equip dispose_waste Segregate & Label Hazardous Waste decon_equip->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.[9]

Waste Collection and Storage
  • Unused Product: Keep the compound in its original, tightly sealed container. If unavailable, use a suitable, labeled, and sealed container.[9]

  • Contaminated Materials: Items such as gloves, absorbent paper, and weighing boats that have come into contact with the compound should be collected in a separate, sealed container labeled as hazardous waste.[9]

  • Solutions: Absorb solutions with a non-combustible material and place the saturated material into a sealed container for disposal.[9]

Disposal Route
  • Professional Waste Disposal: The recommended method is to contact a licensed professional waste disposal service.[9]

  • Incineration: A chemical incinerator equipped with an afterburner and scrubber may be used by trained personnel in an appropriate facility.[9]

  • Prohibited Disposal: Do not dispose of this compound with regular household garbage or allow it to enter the sewage system.[9]

Disposal Decision Tree

cluster_collection Waste Collection cluster_disposal Disposal Path start Waste Generated This compound or Contaminated Material) collect_solid Collect Solid Waste in Labeled, Sealed Container start->collect_solid collect_liquid Absorb Liquid Waste & Collect in Labeled, Sealed Container start->collect_liquid pro_disposal Contact Licensed Professional Waste Disposal Service collect_solid->pro_disposal collect_liquid->pro_disposal incinerate Chemical Incineration (Trained Personnel Only) pro_disposal->incinerate Alternative end Compliant Disposal pro_disposal->end incinerate->end

Caption: Decision tree for the compliant disposal of this compound waste.

References

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(R)-Cinacalcet-D3

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